Product packaging for 2-Bromo-N,N-diethyl-4-nitroaniline(Cat. No.:CAS No. 1150271-18-3)

2-Bromo-N,N-diethyl-4-nitroaniline

Cat. No.: B1452726
CAS No.: 1150271-18-3
M. Wt: 273.13 g/mol
InChI Key: PCXIHLGUPLRWQI-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-4-nitroaniline is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2 B1452726 2-Bromo-N,N-diethyl-4-nitroaniline CAS No. 1150271-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-diethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIHLGUPLRWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675035
Record name 2-Bromo-N,N-diethyl-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-18-3
Record name Benzenamine, 2-bromo-N,N-diethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-diethyl-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-N,N-diethyl-4-nitroaniline, a substituted aromatic amine of interest in various research and development applications. Due to the limited availability of public domain data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context.

Chemical Identity and Physical Properties

This compound is a halogenated and nitrated derivative of N,N-diethylaniline. Its core structure consists of a benzene ring substituted with a bromine atom, a nitro group, and a diethylamino group.

Table 1: Chemical Identifiers and Physical Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-N,N-dimethyl-4-nitroaniline2-Bromo-4-nitroaniline
CAS Number 1150271-18-3[1]64230-23-5[2][3]13296-94-1[4]
Molecular Formula C₁₀H₁₃BrN₂O₂[1]C₈H₉BrN₂O₂[2][3]C₆H₅BrN₂O₂[4]
Molecular Weight 273.13 g/mol [1]245.07 g/mol [2][3]217.02 g/mol
Purity (from commercial sources) ≥97%[1]>95%[2]>98.0% (GC)
Melting Point Data not availableData not available104.0 to 108.0 °C
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableInsoluble in water[5]

Spectroscopic Data

Experimental Protocols

Synthesis of Substituted Nitroanilines

While a specific, detailed protocol for the synthesis of this compound is not published, a general approach can be inferred from the synthesis of similar compounds, such as 2-Bromo-4-nitroaniline[6]. The synthesis of halogenated nitroanilines often involves the direct halogenation of a corresponding nitroaniline precursor.

A potential synthetic workflow is outlined below. This generalized pathway is for illustrative purposes and would require optimization for the specific synthesis of this compound.

SynthesisWorkflow Generalized Synthesis Workflow A N,N-diethyl-4-nitroaniline (Starting Material) E Bromination Reaction A->E B Brominating Agent (e.g., NBS, Br2) B->E C Reaction Solvent (e.g., Acetic Acid) C->E D Reaction Mixture F Crude Product Mixture E->F G Purification (e.g., Recrystallization, Chromatography) F->G H This compound (Final Product) G->H SafetyLogic Safety and Handling Logic A Chemical Handling B Assess Hazards (Consult SDS) A->B C Implement Controls B->C H Emergency Preparedness (Spill Kit, First Aid) B->H D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Proceed with Experiment D->G E->G F->G

References

In-Depth Technical Guide: 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1150271-18-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-diethyl-4-nitroaniline is an aromatic amine derivative with potential applications in chemical synthesis and drug discovery. Its structure, featuring a nitro group, a bromine atom, and a diethylamino group on a benzene ring, provides a unique combination of electronic and steric properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic pathway with detailed experimental protocols, and an exploration of its potential, yet currently undocumented, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 1150271-18-3[1]
Molecular Formula C10H13BrN2O2[1][2]
Molecular Weight 273.13 g/mol [1][2]
Appearance Not specified (likely a solid)-
Purity Typically ≥97%[2]
Storage Room temperature[2]

Synthesis

Synthetic Workflow

SynthesisWorkflow Start 4-Nitroaniline Step1 Bromination Start->Step1 N-Bromosuccinimide (NBS) or Br2 Intermediate 2-Bromo-4-nitroaniline Step1->Intermediate Step2 N,N-Diethylation Intermediate->Step2 Ethyl iodide or Diethyl sulfate Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is adapted from the synthesis of similar compounds and is expected to yield the desired intermediate.

Materials:

  • 4-Nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-nitroaniline (1 equivalent) in acetonitrile at 60 °C in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with dichloromethane (50 mL).

  • Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain 2-bromo-4-nitroaniline as a solid.

Step 2: Synthesis of this compound (Final Product)

This is a general procedure for the N,N-diethylation of an aromatic amine.

Materials:

  • 2-Bromo-4-nitroaniline (from Step 1)

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile as solvent

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 2-bromo-4-nitroaniline (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Add ethyl iodide (2.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and mechanism of action of this compound. However, the biological activity of the closely related precursor, 2-bromo-4-nitroaniline, has been noted to involve the inhibition of insulin and epidermal growth factor (EGF) receptors.[3] This inhibition is reported to be irreversible and targets the tyrosine kinase domain, thereby preventing downstream signaling pathways that regulate cell proliferation and differentiation.[3]

Given this information, it is plausible that this compound could exhibit similar inhibitory effects on receptor tyrosine kinases. The addition of the two ethyl groups on the amine could modulate its lipophilicity, cell permeability, and binding affinity to the target protein.

Postulated Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like the EGF receptor and the hypothetical point of inhibition by a compound like this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) P_RTK Dimerization & Autophosphorylation RTK->P_RTK Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding Inhibitor This compound (Hypothetical) Inhibitor->P_RTK Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear synthetic route, despite the lack of a directly published protocol. While its specific biological functions are not yet characterized, the known activity of its precursor suggests that it may be a valuable molecule for investigating the inhibition of receptor tyrosine kinase signaling pathways. Further research is warranted to elucidate its precise biological targets and mechanisms of action, which could open avenues for its application in drug development and chemical biology. Researchers and scientists are encouraged to use the provided synthetic protocols as a starting point for their investigations into this and related compounds.

References

An In-depth Technical Guide to 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Attributes

This compound is a substituted aromatic compound. Its core structure consists of an aniline ring N-substituted with two ethyl groups, and further substituted with a bromine atom at the 2-position and a nitro group at the 4-position.

PropertyValue
IUPAC Name This compound
CAS Number 1150271-18-3
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
Canonical SMILES CCN(CC)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br
Physical Description Expected to be a solid at room temperature

Proposed Synthesis Workflow

A two-step synthetic pathway is proposed for the preparation of this compound, commencing from commercially available 4-nitroaniline. The workflow involves an initial N,N-diethylation followed by a regioselective bromination.

Synthesis_Workflow 4-Nitroaniline 4-Nitroaniline N,N-diethyl-4-nitroaniline N,N-diethyl-4-nitroaniline 4-Nitroaniline->N,N-diethyl-4-nitroaniline N,N-diethylation (e.g., Iodoethane, Base) This compound This compound N,N-diethyl-4-nitroaniline->this compound Bromination (e.g., NBS or Br2 in Acetic Acid) Identifiers cluster_0 Chemical Identity cluster_1 Structural Information cluster_2 Physical Property IUPAC Name IUPAC Name (this compound) Molecular Formula Molecular Formula (C10H13BrN2O2) IUPAC Name->Molecular Formula CAS Number CAS Number (1150271-18-3) CAS Number->IUPAC Name Molecular Weight Molecular Weight (273.13 g/mol) Molecular Formula->Molecular Weight SMILES SMILES (CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Br) SMILES->Molecular Formula

An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2-Bromo-N,N-diethyl-4-nitroaniline, a valuable research chemical. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data, and a visual representation of the synthesis pathway.

Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is through the electrophilic bromination of its precursor, N,N-diethyl-4-nitroaniline. The electron-donating N,N-diethylamino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the nitro group, the bromination is anticipated to occur regioselectively at the ortho position.

A suitable brominating agent for this transformation is N-bromosuccinimide (NBS), which is known for its high regioselectivity in the bromination of activated aromatic compounds. The reaction is typically carried out in a suitable solvent such as acetonitrile.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for the starting material and the final product is presented in the table below. It should be noted that experimental data for the product, this compound, is limited, and some values are based on commercially available information and computational predictions.

PropertyN,N-diethyl-4-nitroaniline (Starting Material)This compound (Product)
CAS Number 2216-15-11150271-18-3[1][2]
Molecular Formula C₁₀H₁₄N₂O₂C₁₀H₁₃BrN₂O₂[1][2]
Molecular Weight 194.23 g/mol 273.13 g/mol [2]
Appearance Yellow needles or crystalline mass-
Melting Point --
Boiling Point --
Purity -≥97% or ≥98% (as commercially available)[1][2]
Safety Hazards May cause methemoglobinemia. Combustible.-

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound, based on analogous procedures for similar substrates.

3.1. Materials and Reagents

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

  • Ethyl acetate

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Procedure

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-diethyl-4-nitroaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with a 2.5 M sodium hydroxide solution and then with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford this compound.

Reaction Parameters and Expected Outcome

The following table summarizes the key reaction parameters and the expected outcome based on analogous reactions.

ParameterValueReference
Starting Material N,N-diethyl-4-nitroaniline-
Reagent N-Bromosuccinimide[3]
Solvent Acetonitrile[3]
Reaction Temperature Reflux[3]
Reaction Time 3 hours[3]
Purification Method Silica gel column chromatography[3]
Expected Yield ~90% (based on analogous reaction)[3]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway from N,N-diethyl-4-nitroaniline to this compound.

Synthesis_Pathway start N,N-diethyl-4-nitroaniline product This compound start->product reagent N-Bromosuccinimide (NBS) Acetonitrile, Reflux

Synthesis of this compound.

References

Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-Bromo-N,N-diethyl-4-nitroaniline (CAS No. 1150271-18-3). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this document also presents data for structurally similar compounds to serve as a reference for researchers in the field. The provided information is intended to support efforts in synthesis, characterization, and drug development.

Compound Identification

IUPAC Name This compound
Synonym(s) N,N-Diethyl 2-bromo-4-nitroaniline
CAS Number 1150271-18-3[1]
Molecular Formula C₁₀H₁₃BrN₂O₂[1]
Molecular Weight 273.13 g/mol [1]
SMILES CCN(CC)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models and data from analogous compounds suggest the following approximate chemical shifts.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 1.2 (t, 6H)-CH₃
~ 3.4 (q, 4H)-NCH₂-
~ 7.0 (d, 1H)Ar-H
~ 8.0 (dd, 1H)Ar-H
~ 8.2 (d, 1H)Ar-H

Note: These are predicted values and actual experimental data may vary. Predictions are based on the analysis of substituent effects on the aniline scaffold.

For reference, the related compound 2-bromo-N,N-dimethyl-4-nitroaniline is noted to have ¹³C NMR data available, though the specific values are not detailed in the cited source.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2975 - 2850Medium
Asymmetric NO₂ Stretch1530 - 1500Strong
Symmetric NO₂ Stretch1350 - 1330Strong
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch (Aromatic Amine)1340 - 1250Strong
C-N Stretch (Aliphatic Amine)1250 - 1020Medium
C-Br Stretch680 - 515Medium-Strong

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

For the related compound 2-bromo-N,N-dimethyl-4-nitroaniline , FTIR spectra have been recorded using a KBr wafer technique.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to show absorption maxima characteristic of nitro-substituted aromatic amines. The electronic transitions are typically of the π → π* and n → π* type. For the related compound N,N-diethyl-4-nitroaniline , UV-Visible absorbance spectra have been reported.[3]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 90°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet without the sample should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MassSpec->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

physical and chemical properties of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-N,N-diethyl-4-nitroaniline. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document also presents data for structurally related compounds to offer valuable insights. Furthermore, a proposed synthetic route is detailed, based on established chemical transformations. This guide aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.

Core Physical and Chemical Properties

PropertyThis compound2-Bromo-N,N-dimethyl-4-nitroaniline2-Bromo-4-nitroaniline
CAS Number 1150271-18-3[1][2]64230-23-5[3]13296-94-1
Molecular Formula C₁₀H₁₃BrN₂O₂[1][2]C₈H₉BrN₂O₂[3]C₆H₅BrN₂O₂[4]
Molecular Weight 273.13 g/mol [1][2]245.07 g/mol [3]217.02 g/mol [4]
Melting Point No data availableNo data available104.0 to 108.0 °C
Boiling Point No data availableNo data availableNo data available
Topological Polar Surface Area (TPSA) 46.38 Ų[2]49.1 Ų[3]Not specified
logP (Computed) 3.2035[2]2.6[3]2.23[5]
Hydrogen Bond Donors 0[2]Not specifiedNot specified
Hydrogen Bond Acceptors 3[2]Not specifiedNot specified
Rotatable Bonds 4[2]Not specifiedNot specified

Proposed Synthesis Protocol

A specific, experimentally validated protocol for the synthesis of this compound is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of its precursors and known bromination reactions of similar aromatic amines.

The proposed synthesis is a two-step process:

  • Nitration of N,N-diethylaniline to form N,N-diethyl-4-nitroaniline.

  • Bromination of N,N-diethyl-4-nitroaniline to yield the final product, this compound.

Step 1: Synthesis of N,N-diethyl-4-nitroaniline

A common method for the nitration of N,N-dialkylanilines involves the use of a nitrating agent in an acidic medium.

Materials:

  • N,N-diethylaniline

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Ice

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Cool a flask containing N,N-diethylaniline in an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled and stirred N,N-diethylaniline, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, continue stirring at low temperature for a specified period to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude N,N-diethyl-4-nitroaniline, which can be further purified by recrystallization or chromatography.

Step 2: Bromination of N,N-diethyl-4-nitroaniline

The bromination of activated aromatic rings, such as N,N-dialkylanilines, can be achieved using various brominating agents. A selective monobromination has been reported for aromatic amines using N-Bromosuccinimide (NBS) with silica gel.[6]

Materials:

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Silica gel

  • Carbon tetrachloride (or another suitable inert solvent)

  • Sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, prepare a mixture of N,N-diethyl-4-nitroaniline and an equimolar amount of N-Bromosuccinimide in carbon tetrachloride.

  • Add silica gel to the mixture.

  • Stir the suspension vigorously at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or the involvement of this compound in any specific signaling pathways.

However, it is worth noting that nitro-containing compounds are known to exhibit a wide range of biological activities. The nitro group can act as a pharmacophore and is present in various compounds with antineoplastic, antibiotic, and antiparasitic properties.[7] The biological effects are often attributed to the redox properties of the nitro group.[7] Further research is required to determine if this compound possesses any significant biological activity.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination Start1 N,N-diethylaniline Product1 N,N-diethyl-4-nitroaniline Start1->Product1 Nitration Reagent1 Nitrating Agent (HNO3/H2SO4) Reagent1->Product1 Product2 This compound Product1->Product2 Bromination Reagent2 N-Bromosuccinimide (NBS) + Silica Gel Reagent2->Product2

Caption: Proposed two-step synthesis of this compound.

References

Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An exhaustive search for the crystal structure of 2-Bromo-N,N-diethyl-4-nitroaniline did not yield any publicly available experimental crystallographic data. This guide therefore provides a comprehensive analysis of the closely related compound, 2-Bromo-4-nitroaniline , for which detailed crystal structure information is available. This analysis serves as a valuable reference point and a methodological template for researchers interested in the structural characteristics of this class of compounds.

This technical guide presents a detailed crystallographic analysis of 2-Bromo-4-nitroaniline, aimed at researchers, scientists, and professionals in drug development. The document outlines the experimental procedures for its synthesis and crystal structure determination, summarizes key quantitative data in tabular format, and provides visualizations of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 2-Bromo-4-nitroaniline has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-4-nitroaniline
ParameterValue
Empirical FormulaC₆H₅BrN₂O₂
Formula Weight217.03
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a11.098(3) Å
b16.763(4) Å
c3.9540(9) Å
α90°
β90°
γ90°
Volume735.6(3) ų
Z4
Calculated Density1.960 Mg/m³
Absorption Coefficient5.53 mm⁻¹
F(000)424
Table 2: Data Collection and Refinement Details
ParameterValue
DiffractometerBruker Kappa APEXII CCD
Theta range for data collection3.1 to 28.6°
Index ranges-13 ≤ h ≤ 14, -22 ≤ k ≤ 22, -3 ≤ l ≤ 5
Reflections collected4932
Independent reflections1542 [R(int) = 0.058]
Completeness to theta = 28.6°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.578 and 0.450
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1542 / 1 / 100
Goodness-of-fit on F²1.00
Final R indices [I>2sigma(I)]R1 = 0.039, wR2 = 0.092
R indices (all data)R1 = 0.065, wR2 = 0.101
Absolute structure parameter0.01(2)
Largest diff. peak and hole0.50 and -0.62 e.Å⁻³

Molecular Structure and Interactions

In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar. The dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°.[1][2][3][4][5] A notable feature is the presence of an intramolecular N—H···Br hydrogen bond, which results in the formation of a five-membered ring. This ring is nearly coplanar with the aromatic ring, with a dihedral angle of 1.64(6)°.[1][2][3][4][5] The crystal packing is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds, which link the molecules into a cohesive structure.[1][2][3][4][5]

Experimental Protocols

Synthesis of 2-Bromo-4-nitroaniline

The synthesis of 2-Bromo-4-nitroaniline was adapted from established literature methods.[1]

  • Reaction Setup: 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) were added to a 50 ml flask containing 30 ml of acetic acid.

  • Reagent Addition: Hydrogen peroxide (1.629 g, 0.0479 mol, 35%) was added dropwise to the mixture.

  • Reaction Conditions: The reaction mixture was stirred at room temperature for 3 hours.

  • Isolation and Purification: The resulting precipitate was collected by filtration, washed with water, and then recrystallized from a mixture of dichloromethane and methanol to yield the final product.[1]

X-ray Crystallography

Single crystals of 2-Bromo-4-nitroaniline suitable for X-ray diffraction were grown.

  • Data Collection: A yellow needle-like crystal with dimensions 0.26 × 0.12 × 0.10 mm was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296(2) K using Mo Kα radiation (λ = 0.71073 Å).[1][2][3]

  • Data Processing: The collected data were processed using the SAINT software package.[1] An absorption correction was applied using SADABS.[1][2][3]

  • Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and crystallographic analysis of 2-Bromo-4-nitroaniline.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-4-nitroaniline Reactants 4-Nitroaniline + Ammonium Bromide in Acetic Acid Reaction Stirring at RT for 3 hours Reactants->Reaction H2O2 Hydrogen Peroxide (35%) H2O2->Reaction Precipitate Crude Product (Precipitate) Reaction->Precipitate Purification Filtration, Washing & Recrystallization Precipitate->Purification FinalProduct Pure 2-Bromo-4-nitroaniline Crystals Purification->FinalProduct

Caption: Synthetic pathway for 2-Bromo-4-nitroaniline.

Crystallography_Workflow cluster_xtal Crystallographic Analysis Workflow Crystal Single Crystal Selection DataCollection X-ray Data Collection (Bruker APEXII CCD) Crystal->DataCollection DataProcessing Data Reduction & Correction (SAINT & SADABS) DataCollection->DataProcessing StructureSolution Structure Solution (SHELXS97) DataProcessing->StructureSolution StructureRefinement Structure Refinement (SHELXL97) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure & CIF File StructureRefinement->FinalStructure

Caption: Workflow for crystal structure determination.

References

Methodological & Application

synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline from N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

Introduction

This compound is a potentially valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its structure, featuring a brominated and nitrated aniline core, offers multiple points for further chemical modification. This application note describes a representative protocol for the synthesis of this compound via the electrophilic bromination of N,N-diethyl-4-nitroaniline. The diethylamino group is a strong activating group, directing the electrophilic substitution to the ortho position. The nitro group is a deactivating group, which also directs incoming electrophiles to the meta position relative to itself, thus favoring the formation of the 2-bromo isomer.

Table 1: Summary of Reaction Parameters and Product Characteristics

ParameterValue
Starting MaterialN,N-diethyl-4-nitroaniline
Brominating AgentN-Bromosuccinimide (NBS)
SolventDichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time4 hours
Molar Ratio (Substrate:NBS)1 : 1.05
ProductThis compound
Yield (Hypothetical)85%
Purity (Hypothetical)>95% (by NMR)
Molecular Weight273.13 g/mol
CAS Number1150271-18-3[1]

Experimental Protocol

Materials:

  • N,N-diethyl-4-nitroaniline (CAS: 2216-15-1)[2]

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-nitroaniline (1.0 g, 5.15 mmol) in 20 mL of anhydrous dichloromethane.

  • Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (0.96 g, 5.41 mmol, 1.05 eq.) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred solution of N,N-diethyl-4-nitroaniline at room temperature over a period of 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4 hours).

  • Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to the reaction mixture and stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_mat N,N-diethyl-4-nitroaniline in Dichloromethane reaction Stir at Room Temperature (4 hours) start_mat->reaction 1. reagent N-Bromosuccinimide (NBS) in Dichloromethane reagent->reaction 2. (dropwise) quench Quench with Na2S2O3 reaction->quench 3. extract Aqueous Work-up quench->extract 4. dry Dry and Concentrate extract->dry 5. purify Column Chromatography dry->purify 6. product This compound purify->product 7.

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products reactant N,N-diethyl-4-nitroaniline product This compound reactant->product + Br+ nbs N-Bromosuccinimide (NBS) succinimide Succinimide nbs->succinimide - H+

Caption: Chemical transformation in the synthesis of this compound.

References

Application Note: Regioselective Bromination of N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the regioselective bromination of N,N-diethyl-4-nitroaniline to synthesize 2-bromo-N,N-diethyl-4-nitroaniline. The procedure is based on established principles of electrophilic aromatic substitution on highly activated aromatic rings. Aryl bromides are crucial intermediates in organic synthesis, serving as precursors for cross-coupling reactions, organometallic reagents, and in the development of pharmaceuticals and other functional materials.[1][2]

The substrate, N,N-diethyl-4-nitroaniline, possesses a strongly activating N,N-diethylamino group and a deactivating nitro group. The N,N-diethylamino group is a powerful ortho, para-directing group, while the nitro group is a meta-director.[3][4] Due to the dominant activating effect of the diethylamino group and the occupation of the para position by the nitro group, electrophilic substitution is anticipated to occur selectively at the ortho position relative to the diethylamino group. Given the high reactivity of the substrate, this protocol employs a mild brominating agent to favor mono-bromination and minimize the formation of polybrominated byproducts.[5][6]

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
N,N-diethyl-4-nitroanilineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Acetonitrile (CH₃CN)AnhydrousSigma-Aldrich
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific
Saturated aq. NaHCO₃
Saturated aq. Na₂S₂O₃
Brine
Anhydrous MgSO₄
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
Glassware for extraction
Column chromatography setup
Silica gel (230-400 mesh)
Thin-layer chromatography (TLC) plates

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-nitroaniline (1.0 eq.) in anhydrous acetonitrile (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

  • Addition of Brominating Agent: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile (15 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the NBS solution dropwise to the cooled solution of N,N-diethyl-4-nitroaniline over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask to neutralize any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Add 30 mL of dichloromethane (CH₂Cl₂) and 30 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValueNotes
Stoichiometry (Substrate:NBS)1 : 1.05A slight excess of NBS ensures complete consumption of the starting material.
SolventAnhydrous AcetonitrileA polar aprotic solvent suitable for this type of reaction.
Temperature0-5 °CLower temperature helps to control the reaction rate and selectivity.
Reaction Time1-2 hoursMonitor by TLC for completion.
Expected ProductThis compoundBased on the directing effects of the substituents.
Expected Yield85-95%Based on similar reactions reported in the literature for activated anilines.
AppearanceYellow to orange solid

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: N,N-diethyl-4-nitroaniline in Acetonitrile reaction Reaction at 0-5 °C start->reaction Add NBS solution dropwise dissolve_nbs Dissolve NBS in Acetonitrile dissolve_nbs->reaction quench Quench with Na₂S₂O₃ reaction->quench extraction Extraction with CH₂Cl₂ and Water quench->extraction wash Aqueous Washes (NaHCO₃, H₂O, Brine) extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

Caption: Simplified mechanism of electrophilic aromatic bromination.

References

Application Notes and Protocols: 2-Bromo-N,N-diethyl-4-nitroaniline as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-diethyl-4-nitroaniline is a valuable synthetic intermediate characterized by its substituted aniline structure, featuring a bromo group ortho to the diethylamino group and a nitro group in the para position. This arrangement of functional groups makes it a versatile building block for the synthesis of a variety of organic molecules, particularly in the fields of dye chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of the reactive bromo substituent allow for a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1150271-18-3
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis of this compound start N,N-diethyl-4-nitroaniline product This compound start->product Bromination reagent Bromine (Br2) or N-Bromosuccinimide (NBS) reagent->product solvent Acetic Acid or Acetonitrile solvent->product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Bromination of N,N-diethyl-4-nitroaniline (General Procedure)

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethyl-4-nitroaniline (1.0 eq) in glacial acetic acid or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.1 eq) in the same solvent or dropwise add a solution of Bromine (1.1 eq) in glacial acetic acid.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (if bromine was used), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, particularly disperse dyes and potentially as a building block for pharmaceuticals and other functional materials through cross-coupling reactions.

Intermediate in Disperse Dye Synthesis

Substituted anilines are fundamental components in the synthesis of azo dyes. The diazotization of the amino group (after reduction of the nitro group) of a derivative of this compound, followed by coupling with an appropriate coupling component, would lead to the formation of a disperse dye. The presence of the bromo and nitro groups can influence the final color and fastness properties of the dye. For instance, related compounds like 2,6-dibromo-4-nitroaniline are used in the synthesis of dyes such as Disperse Blue 165.[1]

General Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow start This compound reduction Reduction of Nitro Group start->reduction intermediate1 2-Bromo-N,N-diethylbenzene-1,4-diamine reduction->intermediate1 diazotization Diazotization (NaNO2, HCl) intermediate1->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler Coupling Component (e.g., N,N-diethylaniline derivative) coupler->coupling product Azo Disperse Dye coupling->product

Figure 2: General workflow for the synthesis of an azo disperse dye.

Precursor for Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide range of more complex molecules.

a) Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically an aryl or vinyl boronic acid or ester.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is based on established methods for Suzuki-Miyaura couplings of bromoanilines.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yields and Reaction Times:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2460-90
Pd(dppf)Cl₂Cs₂CO₃Dioxane1008-1675-95

b) Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond between this compound and a primary or secondary amine.

General Reaction Scheme:

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow substrate This compound reaction Buchwald-Hartwig Amination substrate->reaction amine Primary or Secondary Amine amine->reaction catalyst_system Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) catalyst_system->reaction product Arylated Amine Product reaction->product

Figure 3: Logical workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Materials:

  • This compound

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a Schlenk flask or sealed tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Reaction Conditions and Expected Yields:

Pd SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10070-95
Pd(OAc)₂SPhosK₃PO₄Dioxane11065-90

Conclusion

This compound is a highly functionalized intermediate with significant potential in organic synthesis. Its utility in the preparation of disperse dyes and as a substrate for powerful cross-coupling reactions makes it a valuable tool for the development of new materials and complex molecular architectures. The protocols provided herein offer a general framework for the synthesis and application of this versatile compound, which can be optimized for specific research and development needs.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing 2-Bromo-N,N-diethyl-4-nitroaniline as a key starting material. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, offering a foundational methodology for the preparation of novel dye structures for various research and development applications, including but not limited to high-performance textiles, advanced material science, and as potential chromogenic substrates or probes in biological systems.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their facile synthesis, coupled with the ability to produce a wide spectrum of colors, makes them indispensable in numerous industrial and scientific fields. The core synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[1][2] The specific properties of the final dye, such as color, lightfastness, and solubility, are dictated by the chemical nature of both the diazo component and the coupling partner.

This compound is a valuable, though not extensively documented, diazo component. The presence of the electron-withdrawing nitro group and the bromine atom can significantly influence the electronic properties of the resulting diazonium salt, potentially leading to dyes with unique spectral characteristics and enhanced stability. The N,N-diethylamino group, on the other hand, can impact the solubility and binding properties of the final dye molecule.

This document outlines a detailed protocol for the synthesis of an exemplary azo dye, 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline, derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline

This protocol describes the diazotization of this compound and its subsequent coupling with N,N-diethylaniline to produce a disperse azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-diethylaniline

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.73 g (0.01 mol) of this compound in 20 mL of a 3:1 mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[3]

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is the diazonium salt solution.

Step 2: Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of a 10% aqueous hydrochloric acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the coupling reaction.[3]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

Step 3: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an ethanol-water mixture to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline.

ParameterValue
Yield 85-90%
Appearance Orange-Red Crystalline Solid
Melting Point 155-158 °C
λmax (in Ethanol) 485 nm
Molar Extinction Coefficient (ε) ~25,000 L mol⁻¹ cm⁻¹

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Isolation & Purification A This compound in HCl/H₂O C Diazonium Salt Solution (0-5 °C) A->C Add dropwise B NaNO₂ Solution B->C E Reaction Mixture (0-5 °C) C->E Add slowly D N,N-diethylaniline in HCl D->E F Add Sodium Acetate (pH 4-5) E->F G Precipitated Azo Dye F->G H Filtration G->H I Washing with H₂O H->I J Recrystallization (Ethanol/H₂O) I->J K Drying J->K L Purified Azo Dye K->L reaction_mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling start This compound NH₂ diazonium Diazonium Salt N₂⁺Cl⁻ start:f1->diazonium:f1 reagents1 NaNO₂ / HCl | 0-5 °C reagents1->start:f1 coupler N,N-diethylaniline H diazonium:f1->coupler:f1 Electrophilic Aromatic Substitution azo_dye 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline N=N coupler:f0->azo_dye:f0

References

Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-diethyl-4-nitroaniline is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of various target molecules, including azo dyes, pharmaceuticals, and materials with specific electronic properties. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic bromination of its precursor, N,N-diethyl-4-nitroaniline.

Reaction Scheme

The synthesis involves the regioselective bromination of N,N-diethyl-4-nitroaniline at the position ortho to the activating diethylamino group.

Figure 1: Synthesis of this compound from N,N-diethyl-4-nitroaniline.

Materials and Methods

Materials:

  • N,N-diethyl-4-nitroaniline (Starting Material)

  • N-Bromosuccinimide (NBS) (Brominating Agent)

  • Dichloromethane (DCM) (Solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane (Eluent)

  • Ethyl acetate (Eluent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-nitroaniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

2. Bromination:

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the cooled solution of N,N-diethyl-4-nitroaniline over a period of 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate eluent system.

3. Workup:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Evaporate the solvent from the combined fractions to yield this compound as a solid.

5. Characterization:

  • Determine the yield of the purified product.

  • Characterize the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

ParameterStarting Material (N,N-diethyl-4-nitroaniline)Product (this compound)
Molecular Formula C₁₀H₁₄N₂O₂C₁₀H₁₃BrN₂O₂[1][2]
Molecular Weight ( g/mol ) 194.23273.13[3]
Appearance Yellow solidYellow to orange solid
Molar Equivalents 1.0-
N-Bromosuccinimide (eq) -1.05
Reaction Temperature (°C) 00
Reaction Time (hours) -1 - 2
Purity (typical) ≥98%>97%[1]

Experimental Workflow Diagram

experimental_workflow start Start dissolve_sm Dissolve N,N-diethyl-4-nitroaniline in Dichloromethane start->dissolve_sm cool Cool to 0 °C dissolve_sm->cool bromination Add NBS solution dropwise (0 °C, 1-2h) cool->bromination prepare_nbs Prepare NBS solution in Dichloromethane prepare_nbs->bromination workup Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) bromination->workup dry_concentrate Dry (MgSO₄) and Concentrate workup->dry_concentrate purification Column Chromatography (Silica gel, Hexane/EtOAc) dry_concentrate->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Note and Protocol: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the purification of 2-Bromo-N,N-diethyl-4-nitroaniline, a key intermediate in various synthetic applications. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. The selection of an appropriate solvent is critical for achieving high purity and yield. This protocol is based on established methods for structurally related compounds and provides a robust starting point for the efficient purification of the title compound.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this table summarizes the physical properties of the closely related compound, 2-bromo-N,N-dimethyl-4-nitroaniline, which can serve as a useful reference.[1][2]

PropertyValue
Compound 2-bromo-N,N-dimethyl-4-nitroaniline
CAS Number 64230-23-5[1]
Molecular Formula C8H9BrN2O2[1][2]
Molecular Weight 245.07 g/mol [1][2]
Predicted LogP 2.94650[1]

Suggested Solvents for Recrystallization:

Based on the purification of structurally similar compounds such as 2-Bromo-4-nitroaniline and N,N-dimethyl-4-nitroaniline, the following solvent systems are recommended for the recrystallization of this compound:

  • Ethanol (or aqueous Ethanol)[3]

  • Methanol[3]

  • Dichloromethane/Methanol mixture[4][5]

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for the purification of this compound via recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Begin by determining the most suitable solvent. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find one that provides poor solubility at room temperature and good solubility upon heating. For this protocol, ethanol is used as the primary example.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to wet the solid.

    • Gently heat the mixture to the boiling point of the solvent while stirring continuously.

    • Add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure maximum recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the activated carbon and any other solid impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Press the crystals dry on the filter paper using a clean spatula or a second piece of filter paper.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry the Crystals wash->dry finish Pure Compound dry->finish

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Application Note: A Robust HPLC Method for Purity Analysis of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Bromo-N,N-diethyl-4-nitroaniline purity. The developed isocratic reverse-phase method provides excellent separation and resolution of the main compound from potential impurities. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment of this key chemical intermediate.

Introduction

This compound is a substituted nitroaniline derivative that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceutical compounds and dye intermediates. The purity of this starting material is critical as impurities can affect the yield, purity, and safety profile of the final product. Therefore, a robust analytical method for its purity determination is essential for quality control in research and manufacturing environments. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This note presents a validated reverse-phase HPLC method for the purity analysis of this compound.

Experimental Protocol

2.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 250 mm, 5 µm (or equivalent C18 column).

  • Data Acquisition and Processing Software: OpenLab CDS or equivalent.

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials.

2.2. Reagents and Chemicals

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade).[3][4]

  • This compound reference standard (purity ≥98%).[5]

2.3. Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These conditions were optimized to achieve a good peak shape and resolution for this compound.

ParameterCondition
ColumnZorbax SB-C18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile : Water (65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 285 nm
Run Time15 minutes
ModeIsocratic

2.4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 650 mL of acetonitrile with 350 mL of HPLC-grade water. Add 1.0 mL of 85% phosphoric acid and sonicate for 10 minutes to degas the solution.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This will be the stock solution. Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get the final concentration.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to the mark with the mobile phase. Further dilute 1 mL of this solution to 10 mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the purity determination of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:H2O:H3PO4) SystemSetup Set Up HPLC System (Flow, Temp, Wavelength) MobilePhase->SystemSetup Standard Prepare Standard Solution (100 µg/mL) Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample Solution (100 µg/mL) Sample->Injection Equilibration Equilibrate Column SystemSetup->Equilibration Equilibration->Injection Integration Integrate Chromatogram Injection->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. The main compound was well-separated from any potential impurities, with a typical retention time of approximately 8.5 minutes. The peak shape was symmetrical, with a tailing factor close to 1.0.

4.1. Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4.2. Data Summary

The following table summarizes the quantitative results from the analysis of three different batches of this compound.

Sample IDRetention Time (min)Peak Area (mAU*s)Purity (%)
Batch 0018.521245.699.5
Batch 0028.511239.899.3
Batch 0038.531251.299.6

The high purity values across the different batches indicate the robustness and consistency of the manufacturing process, as verified by this analytical method.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for determining the purity of this compound. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and clear workflow provide a solid foundation for quality control and assurance in any setting where the purity of this compound is a critical parameter.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 2-Bromo-N,N-diethyl-4-nitroaniline Molecular Formula: C₁₀H₁₃BrN₂O₂[1] Molecular Weight: 273.13 g/mol [1] CAS Number: 1150271-18-3[1]

Overview of Analytical Characterization

The comprehensive characterization of this compound, a substituted aromatic amine, is essential for ensuring its identity, purity, and stability in research and development settings. A multi-technique approach is required to unambiguously determine its chemical structure and quantify any impurities. This involves a combination of chromatographic, spectroscopic, and spectrometric methods. The workflow below outlines a typical characterization process.

G General Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Substance (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/PDA (Purity & Quantification) Dissolution->HPLC GCMS GC-MS (Volatile Impurities & ID) Dissolution->GCMS NMR NMR Spectroscopy ('H, '³C) (Structure Elucidation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight) Dissolution->MS IR FTIR Spectroscopy (Functional Groups) Dissolution->IR UVVIS UV-Vis Spectroscopy (Electronic Transitions) Dissolution->UVVIS Data Data Interpretation & Comparison HPLC->Data GCMS->Data NMR->Data MS->Data IR->Data UVVIS->Data Report Certificate of Analysis (CoA) Generation Data->Report

Caption: General workflow for the analytical characterization of a chemical substance.

Chromatographic Methods

Chromatographic techniques are central to determining the purity of this compound and quantifying related substances. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and thermal lability, while Gas Chromatography (GC) can be used for analyzing volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC with UV detection is a robust method for assessing the purity of this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This method is scalable and can be adapted for preparative separation to isolate impurities.[2][3] For mass spectrometry-compatible applications, volatile buffers like formic acid should be used instead of phosphoric acid.[2][3]

Experimental Protocol:

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start with a higher concentration of Solvent A, gradually increasing Solvent B over time to elute more hydrophobic compounds. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set based on the UV-Vis absorbance maximum (λmax), likely in the 380-420 nm range. A photodiode array (PDA) detector is recommended to acquire full spectra.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities. While nitroanilines can be thermolabile, a carefully optimized GC method can provide valuable information.[4] It is particularly useful for confirming the identity of the main peak through its mass spectrum and fragmentation pattern.[5] EPA Method 8131 provides guidance on the GC analysis of aniline derivatives, which can be adapted.[6]

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-1 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C (use a splitless or split injection depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

Spectroscopic and Spectrometric Methods

These methods are used to elucidate and confirm the molecular structure of the compound.

G Spectroscopic & Spectrometric Analysis Workflow Sample Purified Sample NMR NMR ('H, '³C, DEPT) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS FTIR FTIR Sample->FTIR UVVis UV-Vis Sample->UVVis Structure Carbon-Hydrogen Framework NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups (NO₂, C-N, C-Br) FTIR->FuncGroups Conjugation π-Electron System (λmax) UVVis->Conjugation Final Confirmed Molecular Structure Structure->Final MolWeight->Final FuncGroups->Final Conjugation->Final

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most definitive technique for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Data for analogous compounds like 2-bromo-N,N-dimethyl-4-nitroaniline can serve as a reference.[5]

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) experiments can be used for unambiguous assignment.

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers structural clues. The presence of bromine is easily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Experimental Protocol:

  • Instrument: Mass Spectrometer (can be standalone with direct infusion or coupled with GC/LC).

  • Ionization Technique:

    • Electron Ionization (EI): Typically used with GC-MS, provides detailed fragmentation.

    • Electrospray Ionization (ESI): A softer technique, often used with LC-MS, which will primarily show the protonated molecule [M+H]⁺.

  • Analysis:

    • Observe the molecular ion peak (or [M+H]⁺). For C₁₀H₁₃⁷⁹BrN₂O₂, the expected monoisotopic mass is 272.02 Da. For C₁₀H₁₃⁸¹BrN₂O₂, it is 274.02 Da.

    • Analyze the isotopic cluster around the molecular ion to confirm the presence of one bromine atom.

    • Interpret major fragmentation peaks (e.g., loss of ethyl groups, nitro group).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will show characteristic absorption bands for the nitro group, the C-N bonds of the amine, and the C-Br bond, confirming the compound's general structure.[5]

Experimental Protocol:

  • Instrument: FTIR Spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is common for solid samples. Alternatively, a KBr pellet can be prepared.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

UV-Visible Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted nitroanilines are highly conjugated and typically exhibit strong absorbance in the visible or near-UV range.[7][8] The position of the maximum absorbance (λmax) is sensitive to the solvent polarity.

Experimental Protocol:

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A UV-grade solvent such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µM) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Scan across a range of 200-600 nm. Record the wavelength(s) of maximum absorbance (λmax).

Summary of Quantitative Data

The following tables summarize expected analytical data for this compound based on its structure and data from analogous compounds.

Table 1: Chromatographic Data (Exemplary)

Parameter HPLC GC
Column C18 (4.6 x 150 mm, 5 µm) DB-5ms (30 m x 0.25 mm)
Mobile Phase / Carrier Gas Acetonitrile / Water Gradient Helium

| Expected Retention Time | 10 - 15 min (gradient dependent) | 12 - 18 min (program dependent) |

Table 2: Spectroscopic and Spectrometric Data (Predicted)

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ, ppm) ~8.2 (d, 1H, Ar-H ortho to NO₂)
~7.8 (dd, 1H, Ar-H)
~7.0 (d, 1H, Ar-H ortho to N(Et)₂)
~3.4 (q, 4H, -CH₂-)
~1.2 (t, 6H, -CH₃)
¹³C NMR Chemical Shift (δ, ppm) Aromatic: 6 signals (110-150 ppm)
Aliphatic: 2 signals (~45 ppm, ~12 ppm)
FTIR Wavenumber (cm⁻¹) ~1520 & ~1345 (N-O stretch, asym & sym)
~2970 (Aliphatic C-H stretch)
~1330 (Aromatic C-N stretch)
~550 (C-Br stretch)
UV-Vis λmax (in Ethanol) 380 - 420 nm
Mass Spec. m/z (EI) ~273 / 275 (M⁺, ¹:¹ ratio)

| | | Key Fragments: [M-C₂H₅]⁺, [M-NO₂]⁺ |

References

Application Note: Scale-Up Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline, an important intermediate in the development of pharmaceuticals and functional materials. The described method employs the bromination of N,N-diethyl-4-nitroaniline using N-Bromosuccinimide (NBS), a reagent known for its selectivity and safer handling properties compared to elemental bromine, making it suitable for larger-scale production. This document outlines the reaction procedure, purification methods, safety precautions, and expected quantitative data to guide researchers in achieving high-yield and high-purity synthesis.

Introduction

This compound is a substituted nitroaniline derivative whose structural motifs are common in a variety of biologically active compounds and industrial dyes. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, making it a valuable building block in organic synthesis. The protocol detailed herein is optimized for scalability, focusing on process safety, reaction efficiency, and product purity.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where N,N-diethyl-4-nitroaniline is brominated at the ortho-position relative to the activating diethylamino group. The para-position is blocked by the nitro group, which also serves as a meta-director, reinforcing the regioselectivity of the bromination.

Reaction scheme for the bromination of N,N-diethyl-4-nitroaniline

Caption: Synthesis of this compound from N,N-diethyl-4-nitroaniline using N-Bromosuccinimide (NBS) in Dichloromethane (DCM).

Experimental Protocol

This protocol is designed for a nominal 100 g scale of the starting material. Adjustments may be necessary for different scales.

3.1 Materials and Equipment

  • Chemicals:

    • N,N-diethyl-4-nitroaniline (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol )

    • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂, MW: 177.98 g/mol )

    • Dichloromethane (DCM), ACS Grade

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Equipment:

    • 5 L three-neck round-bottom flask or jacketed reactor

    • Overhead mechanical stirrer

    • Thermometer or temperature probe

    • Addition funnel or powder dispenser

    • Inert gas (Nitrogen or Argon) supply

    • Cooling bath (ice-water or chiller)

    • Rotary evaporator

    • Büchner funnel and filtration flask

    • Standard laboratory glassware

3.2 Synthesis Procedure

  • Reaction Setup: Equip the 5 L reactor with an overhead stirrer, thermometer, and an inlet for inert gas. Charge the reactor with N,N-diethyl-4-nitroaniline (100.0 g, 0.515 mol) and Dichloromethane (2.0 L).

  • Dissolution and Cooling: Stir the mixture under a nitrogen atmosphere until all the solid has dissolved. Cool the resulting yellow-orange solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Once the target temperature is reached, begin the portion-wise addition of N-Bromosuccinimide (96.2 g, 0.541 mol, 1.05 eq.). Add the NBS in small portions over 1-2 hours to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium thiosulfate (1 L) to quench any unreacted NBS.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

3.3 Purification

  • Recrystallization: Transfer the crude solid to a suitable flask. Add hot ethanol while stirring until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, washing the filter cake with a small amount of ice-cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis.

ParameterValueNotes
Reactants
N,N-diethyl-4-nitroaniline100.0 g (0.515 mol)Starting Material
N-Bromosuccinimide (NBS)96.2 g (0.541 mol)1.05 equivalents
Dichloromethane (DCM)2.0 LSolvent
Product
Compound This compound
Molecular FormulaC₁₀H₁₃BrN₂O₂
Molecular Weight273.13 g/mol
Theoretical Yield140.6 gBased on 100% conversion
Expected Results
Typical Isolated Yield120 - 130 g (85 - 92%)Based on similar reported brominations
Purity (by HPLC)>98%After recrystallization
AppearanceYellow to orange crystalline solid

Safety Precautions

All operations should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear ANSI-approved safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle away from combustible materials.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

    • Bromination Reactions: These reactions can be exothermic. Maintain strict temperature control during the addition of NBS to prevent runaway reactions.

  • Spill and Waste Management: Have a spill kit readily available. Neutralize any spills involving NBS with an aqueous solution of sodium thiosulfate. Dispose of all chemical waste according to institutional and local regulations.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.

SynthesisWorkflow setup Reaction Setup dissolve Dissolution & Cooling (0-5 °C) setup->dissolve Add Reactant & Solvent addition Portion-wise Addition of NBS dissolve->addition Temp. Control monitor Reaction Monitoring (TLC/HPLC) addition->monitor Stir at 0-5 °C workup Aqueous Work-up & Quenching monitor->workup Reaction Complete purify Purification (Recrystallization) workup->purify Isolate Crude Product product Final Product purify->product Isolate Pure Product

Caption: Experimental workflow for the synthesis of this compound.

LogicalFlow start Start: N,N-diethyl-4-nitroaniline bromination Electrophilic Bromination with NBS in DCM start->bromination quenching Quench excess NBS (Na₂S₂O₃ wash) bromination->quenching neutralization Neutralize Acid (NaHCO₃ wash) quenching->neutralization extraction Phase Separation & Brine Wash neutralization->extraction isolation Solvent Removal (Rotovap) extraction->isolation crude Crude Product isolation->crude recrystallization Recrystallization from Ethanol crude->recrystallization final Pure Product: This compound recrystallization->final

Caption: Logical flow diagram detailing the key stages of the synthesis and purification process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Bromo-N,N-diethyl-4-nitroaniline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthesis is a two-step process: (1) Nitration of N,N-diethylaniline to form N,N-diethyl-4-nitroaniline, and (2) Bromination of N,N-diethyl-4-nitroaniline to yield the final product.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Nitration - Low yield of N,N-diethyl-4-nitroaniline - Reaction temperature too high: Increased formation of ortho- and meta-isomers, and potential for oxidative side reactions. - Nitrating agent added too quickly: Localized high concentrations can lead to side reactions and degradation of the starting material. - Insufficient reaction time: The reaction may not have gone to completion.- Maintain a low reaction temperature (0-5 °C) using an ice bath throughout the addition of the nitrating agent. - Add the nitrating mixture dropwise with vigorous stirring to ensure proper mixing and temperature control. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Step 1: Nitration - Formation of a dark, tarry reaction mixture - Oxidation of the aniline derivative: The N,N-diethylamino group is highly activating and susceptible to oxidation by nitric acid.- Use a milder nitrating agent, such as acetyl nitrate prepared in situ from acetic anhydride and nitric acid. - Ensure the reaction temperature is strictly controlled and does not exceed 5 °C.
Step 2: Bromination - Low yield of this compound - Incomplete reaction: Insufficient brominating agent or reaction time. - Deactivation of the ring: The nitro group is strongly deactivating, making the bromination challenging.- Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid). - Monitor the reaction by TLC to ensure completion. - Consider using a catalyst, such as iron(III) bromide, to facilitate the reaction, though this may require further optimization to avoid over-bromination.
Step 2: Bromination - Formation of poly-brominated side products - Excess of brominating agent: The presence of a highly activating N,N-diethylamino group can lead to multiple brominations.- Carefully control the stoichiometry of the brominating agent. - Add the brominating agent portion-wise or as a dilute solution to avoid localized high concentrations.
Purification - Difficulty in separating the product from starting material or isomers - Similar polarities of the compounds: Co-elution during column chromatography or co-precipitation during recrystallization.- For column chromatography, use a shallow solvent gradient to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). - For recrystallization, try a variety of solvents or solvent mixtures. Seeding with a pure crystal of the desired product can sometimes aid in selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and logical two-step approach is the nitration of N,N-diethylaniline to produce N,N-diethyl-4-nitroaniline, followed by the selective bromination of the intermediate at the position ortho to the amino group.

Q2: Why is direct nitration of N,N-diethylaniline challenging?

A2: The N,N-diethylamino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of multiple nitrated isomers (ortho and para), as well as oxidation of the amino group, resulting in lower yields and purification difficulties.

Q3: What are the key parameters to control during the nitration step to favor the para-isomer?

A3: The key parameters are low temperature (0-5 °C) and slow, controlled addition of the nitrating agent. The steric hindrance from the diethylamino group naturally favors the formation of the para-isomer over the ortho-isomer.

Q4: What are the recommended brominating agents for the second step?

A4: N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid is a good option for selective monobromination. Alternatively, a solution of bromine in acetic acid can be used, but careful control of stoichiometry is crucial to avoid polybromination.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting material and the formation of the product. Using an appropriate solvent system, you can visualize the different components of the reaction mixture and determine when the reaction is complete.

Q6: What are the expected side products in the bromination of N,N-diethyl-4-nitroaniline?

A6: The primary side product to be concerned about is the dibrominated product, 2,6-dibromo-N,N-diethyl-4-nitroaniline. Its formation can be minimized by controlling the amount of brominating agent used.

Q7: What purification techniques are most effective for the final product?

A7: Column chromatography using silica gel is a standard method for purifying the final product from any remaining starting material, isomers, or side products. Recrystallization from a suitable solvent system can be used for further purification if needed.

Experimental Protocols

Step 1: Synthesis of N,N-diethyl-4-nitroaniline

Materials:

  • N,N-diethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g of N,N-diethylaniline to the cold sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of N,N-diethylaniline in sulfuric acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude N,N-diethyl-4-nitroaniline. The product can be purified further by column chromatography or recrystallization.

Step 2: Synthesis of this compound

Materials:

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (or Acetic Acid)

  • Sodium thiosulfate solution (10%)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4.0 g of N,N-diethyl-4-nitroaniline in 50 mL of carbon tetrachloride in a round-bottom flask protected from light.

  • Add 3.7 g of N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove succinimide.

  • Wash the filtrate with a 10% sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration of N,N-diethylaniline cluster_step2 Step 2: Bromination of N,N-diethyl-4-nitroaniline start1 N,N-diethylaniline reaction1 Nitration Reaction start1->reaction1 reagents1 H2SO4, HNO3 0-5 °C reagents1->reaction1 workup1 Quenching with Ice Neutralization (NaHCO3) Extraction (DCM) reaction1->workup1 intermediate Crude N,N-diethyl-4-nitroaniline workup1->intermediate start2 N,N-diethyl-4-nitroaniline intermediate->start2 reaction2 Bromination Reaction start2->reaction2 reagents2 NBS, CCl4 Room Temperature reagents2->reaction2 workup2 Filtration Washing (Na2S2O3, Brine) Drying reaction2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_nitration Nitration Step Issues cluster_bromination Bromination Step Issues cluster_purification Purification Issues low_yield Low Yield of Final Product high_temp High Reaction Temperature low_yield->high_temp Caused by fast_addition Rapid Reagent Addition low_yield->fast_addition Caused by oxidation Oxidative Side Reactions low_yield->oxidation Caused by incomplete_brom Incomplete Bromination low_yield->incomplete_brom Caused by poly_brom Poly-bromination low_yield->poly_brom Caused by poor_sep Poor Separation of Isomers/Side Products low_yield->poor_sep Caused by solution_temp Maintain 0-5 °C high_temp->solution_temp Solution solution_addition Slow, dropwise addition fast_addition->solution_addition Solution oxidation->solution_temp Solution solution_reagent Use slight excess of NBS Monitor with TLC incomplete_brom->solution_reagent Solution solution_stoich Careful control of stoichiometry poly_brom->solution_stoich Solution solution_chrom Optimize chromatography solvent system poor_sep->solution_chrom Solution

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

troubleshooting guide for the bromination of aromatic amines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of my aromatic amine result in multiple bromine substitutions?

A1: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions.[1] Its strong electron-donating nature significantly increases the electron density of the aromatic ring, making it highly susceptible to polysubstitution, often leading to the formation of di- or tri-brominated products.[1][2] For instance, the reaction of aniline with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline.[1][3]

Q2: How can I achieve selective monobromination of an aromatic amine?

A2: To prevent polysubstitution and achieve selective monobromination, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amino group through acetylation with acetic anhydride to form an acetanilide.[3][4] The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for controlled monobromination, predominantly at the para position due to steric hindrance at the ortho positions.[5][6] The protecting acetyl group can then be removed by hydrolysis to yield the monobrominated amine.[3]

Q3: My bromination reaction is giving a very low yield. What are the possible reasons?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient.

  • Side reactions: Oxidation of the aromatic amine can be a significant side reaction.[2]

  • Substrate deactivation: If the reaction is carried out in a strongly acidic medium, the amino group can be protonated to form an ammonium ion (-NH₃⁺), which is a deactivating, meta-directing group.[7]

  • Poor workup and isolation: The desired product may be lost during extraction, purification, or crystallization steps.

Q4: Are there alternative brominating agents I can use besides elemental bromine?

A4: Yes, several alternative brominating agents can be employed, which may offer milder reaction conditions and improved selectivity. These include:

  • N-Bromosuccinimide (NBS): A common and convenient source of electrophilic bromine.

  • Potassium bromate and potassium bromide: This combination generates bromine in situ.[8]

  • Ceric Ammonium Nitrate (CAN) and Potassium Bromide: A greener alternative to elemental bromine.[9][10]

  • 2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported for the selective para-monobromination of aromatic amines without the need for protecting the amino group, with yields generally higher than 90%.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Polysubstitution (di- or tri-bromination) The amino group is too activating.Protect the amino group by converting it to an acetanilide before bromination.[3][4]
Low yield of desired monobromo product Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions (e.g., oxidation).Use a milder brominating agent like NBS or generate bromine in situ.[12] Consider performing the reaction at a lower temperature.
Protonation of the amine in acidic media.Avoid strongly acidic conditions. If an acid is necessary, consider using a weaker acid or a buffer.
Formation of ortho- and para-isomers The N-acetyl group directs to both positions.The para-isomer is typically the major product due to steric hindrance from the bulky N-acetyl group at the ortho positions.[5][6] Purification by recrystallization or column chromatography can separate the isomers.
No reaction or very slow reaction The aromatic ring is deactivated.If the aromatic amine contains strongly electron-withdrawing groups, more forcing conditions (e.g., higher temperature, stronger brominating agent) may be required.
The brominating agent is not active enough.Ensure the quality of the brominating agent. For in situ generation, check the stoichiometry and quality of the reagents.

Experimental Protocols

Protocol 1: Preparation of p-Bromoaniline via Protection of the Amino Group

This is a two-step process involving the acetylation of aniline, followed by bromination and subsequent hydrolysis.

Step 1: Acetylation of Aniline to form Acetanilide [13]

  • In a 100 mL round-bottomed flask, add 2.5 mL of glacial acetic acid, 7.5 mL of acetic anhydride, and a small amount of zinc powder.

  • While gently shaking and cooling, add 5 mL of freshly distilled aniline.

  • Heat the reaction mixture under reflux for 20 minutes.

  • Allow the flask to cool and then carefully pour the reaction mixture over 150 mL of an ice-water mixture.

  • Stir until a white solid (acetanilide) completely precipitates.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water and allow it to dry.

Step 2: Bromination of Acetanilide to form p-Bromoacetanilide

  • Dissolve 5.0 g of the prepared acetanilide in 22 mL of glacial acetic acid in a beaker (Solution I).

  • In a separate beaker, prepare a solution of 12.0 mL of bromine in 11.0 mL of glacial acetic acid (Solution II).

  • Slowly add Solution II dropwise to Solution I with constant shaking. The solution will turn orange.

  • Let the mixture stand at room temperature for 15 minutes.

  • Pour the reaction mixture into cold water with stirring.

  • Filter the resulting precipitate (p-bromoacetanilide) and wash with cold water.

  • Recrystallize the product from a rectified spirit.

Step 3: Hydrolysis of p-Bromoacetanilide to form p-Bromoaniline

  • Dissolve 5.0 g of p-bromoacetanilide in 15 mL of boiling ethanol.

  • Add a solution of 2.7 g of KOH pellets in 5 mL of water.

  • Reflux the mixture for 30 minutes on a sand bath.

  • Dilute the reaction mixture with 60 mL of water and then pour it into cold water.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the final product (p-bromoaniline) from methylated spirit.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Bromination of Aromatic Amine issue Identify Undesired Outcome start->issue polysubstitution Polysubstitution issue->polysubstitution Excess Bromination low_yield Low Yield issue->low_yield Poor Conversion isomer_mixture Mixture of Isomers issue->isomer_mixture Ortho/Para Mix no_reaction No Reaction issue->no_reaction No Product solution_protect Protect Amino Group (e.g., Acetylation) polysubstitution->solution_protect solution_conditions Optimize Reaction Conditions (Time, Temp, Reagent) low_yield->solution_conditions solution_purify Purify by Recrystallization or Chromatography isomer_mixture->solution_purify solution_activate Use Forcing Conditions or More Reactive Brominating Agent no_reaction->solution_activate end Desired Product Obtained solution_protect->end solution_conditions->end solution_purify->end solution_activate->end

Caption: A flowchart for troubleshooting common issues in the bromination of aromatic amines.

Reaction Pathway for Selective p-Bromination

ReactionPathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection aniline Aromatic Amine (e.g., Aniline) acetanilide Acetanilide aniline->acetanilide Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetanilide p_bromoacetanilide p-Bromoacetanilide acetanilide->p_bromoacetanilide Electrophilic Aromatic Substitution bromine Bromine (in Acetic Acid) bromine->p_bromoacetanilide p_bromoaniline p-Bromoaniline p_bromoacetanilide->p_bromoaniline Hydrolysis hydrolysis Acid or Base Hydrolysis hydrolysis->p_bromoaniline

Caption: The three-step reaction sequence for the selective para-bromination of aniline.

References

Technical Support Center: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to improve the purity of crude 2-Bromo-N,N-diethyl-4-nitroaniline.

Troubleshooting Guide

Encountering issues during the purification process is common. This section addresses specific problems, their probable causes, and recommended solutions to streamline your workflow.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation 1. Incomplete reaction: Presence of starting material (N,N-diethyl-4-nitroaniline). 2. Over-reaction: Formation of poly-brominated species (e.g., 2,6-dibromo-N,N-diethyl-4-nitroaniline).[1] 3. Residual solvents or reagents from the workup.1. Assess Impurity Profile: Run a Thin Layer Chromatography (TLC) analysis to identify the number of components. 2. For Starting Material: Proceed with column chromatography for separation. 3. For Over-bromination: Column chromatography is the most effective method.[2] Recrystallization may be challenging if isomers have similar polarities.
Product is an Oil or Gummy Solid 1. Presence of impurities depressing the melting point. 2. Residual solvent (e.g., dichloromethane, ethyl acetate).1. Trituration: Vigorously stir the crude material with a non-polar solvent like hexanes or petroleum ether to wash away less polar impurities and induce crystallization. 2. Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.
Poor Separation on Silica Gel Column 1. Inappropriate solvent system (eluent). 2. Co-elution of impurities with similar polarity. 3. Column overloading.1. Optimize Eluent: Develop a solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate.[2] Aim for an Rf value of ~0.3 for the desired product. 2. Adjust Solvent Gradient: If using gradient elution, ensure the polarity increase is gradual. 3. Reduce Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).
Significant Product Loss During Recrystallization 1. High solubility of the product in the chosen solvent, even at low temperatures. 2. Using an excessive volume of solvent.1. Select a Different Solvent System: Test solubility in various solvents. The ideal solvent dissolves the compound when hot but not when cold. 2. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexanes or methanol) until turbidity persists, then heat to redissolve and cool slowly. A combination of dichloromethane and methanol has been used for a similar compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities arise from the synthesis process. These include unreacted starting material (N,N-diethyl-4-nitroaniline) and poly-brominated byproducts, such as 2,6-dibromo-N,N-diethyl-4-nitroaniline. The strong activating nature of the aniline nitrogen can lead to multiple brominations on the aromatic ring.[1][4]

Q2: How can I quickly check the purity of my crude product?

A2: Thin Layer Chromatography (TLC) is the most effective method for a rapid purity assessment. Use a silica gel plate and a mobile phase such as 10:1 Petroleum Ether:Ethyl Acetate. The presence of multiple spots indicates impurities. The desired product should be less polar than the starting aniline (if present) but more polar than any di-bromo byproducts.

Q3: What is the best starting solvent system for column chromatography?

A3: Based on protocols for similar aromatic nitro compounds, a mixture of petroleum ether and ethyl acetate is a highly effective eluent for silica gel chromatography.[2] Start with a low polarity mixture (e.g., 20:1) and gradually increase the proportion of ethyl acetate.

Q4: My compound won't crystallize from any single solvent. What should I do?

A4: If single-solvent recrystallization fails, a solvent/anti-solvent system is the best alternative. Dissolve your crude material in a small amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (like hexanes, petroleum ether, or methanol) until the solution becomes cloudy.[3] Gently warm the mixture until it is clear again, and then allow it to cool slowly to promote crystal growth.

Q5: Can I use activated carbon (charcoal) during recrystallization?

A5: Yes, if your product has a dark color that is not inherent to the pure compound, you can use a small amount of activated carbon. Add the charcoal to the hot solution before filtration, allow it to boil for a few minutes to adsorb colored impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating the target compound from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and fraction collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Eluent Preparation: Prepare a low-polarity eluent, such as 20:1 Petroleum Ether:Ethyl Acetate.

  • TLC Analysis: Dissolve a small sample of the crude material in dichloromethane and spot it on a TLC plate. Develop the plate in the chosen eluent system to confirm separation and determine the Rf values of the components.

  • Column Packing: Prepare a slurry of silica gel in the low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For a solid sample, it's often better to adsorb it onto a small amount of silica gel. To do this, dissolve the compound, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If separation is slow, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 15:1, then 10:1).

  • Fraction Pooling & Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable when impurities have significantly different solubilities from the product.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Ethanol, Methanol, Dichloromethane, Hexanes)

  • Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel)

Methodology:

  • Solvent Selection: Test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but show low solubility when cold. A Dichloromethane/Methanol system is a good starting point.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., Dichloromethane) and heat gently to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: If using one solvent, remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Solvent/Anti-Solvent: If using two solvents, slowly add the "anti-solvent" (e.g., Methanol or Hexanes) to the hot solution until a slight cloudiness appears. Re-heat to clarify and then cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Guides

Purification_Workflow crude Crude Product tlc Purity Check (TLC) crude->tlc decision Impurities Present? tlc->decision pure Pure Product (Verify by TLC/NMR) decision->pure No col_chrom col_chrom decision->col_chrom Yes (Multiple Spots) re_x re_x decision->re_x Yes (Minor Impurities) col_chrom->pure re_x->pure

Troubleshooting_Tree start Crude Product is Oily or Gummy triturate Triturate with Hexanes start->triturate check_solid Does it Solidify? triturate->check_solid tlc_purity Check Purity (TLC) check_solid->tlc_purity Yes chromatography Proceed to Column Chromatography check_solid->chromatography No solid_yes Yes solid_no No tlc_purity->chromatography

References

Technical Support Center: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N,N-diethyl-4-nitroaniline. The information is designed to help resolve common issues encountered during the purification of this compound.

Troubleshooting Guides and FAQs

Q1: My final product of this compound has a low melting point and a broad melting range. What are the likely impurities?

A1: A low and broad melting point typically indicates the presence of impurities. Based on the synthesis of similar aromatic nitro compounds, likely impurities include:

  • Unreacted starting materials: Such as N,N-diethyl-4-nitroaniline.

  • Isomeric byproducts: Positional isomers formed during the bromination reaction.

  • Over-brominated products: Di- or tri-brominated species.

  • Residual solvents: Solvents used in the reaction or initial work-up that were not completely removed (e.g., acetic acid, dichloromethane, hexane, ethyl acetate).

Q2: I observe a persistent yellow or orange color in my purified this compound, even after recrystallization. What could be the cause?

A2: While this compound is expected to be a colored compound, a persistent, off-color hue may suggest the presence of residual starting material (N,N-diethyl-4-nitroaniline) or other colored byproducts. It is also possible that some degradation has occurred if the compound was exposed to high temperatures or light for extended periods.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: Unexpected peaks in an NMR spectrum are a clear indication of impurities.

  • Starting materials: Compare the spectrum of your product with the known spectrum of N,N-diethyl-4-nitroaniline.

  • Solvents: Look for characteristic peaks of solvents used in your synthesis and purification (e.g., ethyl acetate, hexane).

  • Isomers: Isomeric impurities may have peaks that are shifted slightly from the main product peaks. A 2D-NMR analysis might be helpful in identifying these.

Q4: I am having trouble purifying my crude this compound by recrystallization. What can I do?

A4: If recrystallization is not effective, consider the following:

  • Solvent System: You may need to screen for a more suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like this, consider solvent systems such as ethanol/water, dichloromethane/hexane, or ethyl acetate/hexane.

  • Seeding: If the compound is slow to crystallize, adding a seed crystal of pure material can help initiate crystallization.

  • Oiling Out: If the compound "oils out" instead of crystallizing, this means the boiling point of the solvent is higher than the melting point of your impure compound. Try using a lower-boiling point solvent or a more dilute solution.

  • Alternative Purification: If recrystallization fails to remove a particular impurity, an alternative method like column chromatography may be necessary.

Q5: What is the recommended method for removing polar impurities from this compound?

A5: For removing polar impurities, such as starting materials or certain byproducts, column chromatography is a highly effective method. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexane) should allow for good separation. The less polar product will elute before the more polar impurities.

Data Presentation

The following table provides an illustrative summary of the expected purity of this compound after various purification methods. The starting crude purity is assumed to be 85%.

Purification MethodPurity (%)Yield (%)Common Impurities Removed
Single Recrystallization95 - 9870 - 85Insoluble impurities, some starting materials
Multiple Recrystallizations> 9850 - 70Most remaining soluble impurities
Column Chromatography> 9960 - 80Isomers, closely related byproducts, residual starting materials

Note: These values are representative and can vary depending on the specific nature and quantity of the impurities.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of dichloromethane and methanol[1]).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

G Troubleshooting Workflow for this compound Purification start Crude Product (this compound) recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, Melting Point) recrystallization->purity_check1 is_pure1 Is Product Pure? purity_check1->is_pure1 pure_product Pure Product is_pure1->pure_product Yes column_chromatography Column Chromatography is_pure1->column_chromatography No purity_check2 Check Purity (TLC, NMR, Melting Point) column_chromatography->purity_check2 is_pure2 Is Product Pure? purity_check2->is_pure2 is_pure2->pure_product Yes further_analysis Further Analysis/ Re-purification is_pure2->further_analysis No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polysubstituted anilines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of polysubstituted anilines.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Steric Hindrance: Bulky substituents on the aniline or coupling partner may be impeding the reaction.[1][2] 2. Catalyst Inactivity: The transition metal catalyst may be poisoned or unsuitable for the specific substrates.[3][4] 3. Poor Regioselectivity: The reaction may be producing a mixture of isomers, reducing the yield of the desired product.[5][6] 4. Ineffective Protecting Group: The protecting group on the aniline nitrogen may not be robust enough for the reaction conditions.1. Modify Reaction Conditions: Increase temperature, reaction time, or use a more active catalyst system. Consider microwave irradiation to overcome steric barriers. For sterically hindered anilines, specific catalytic methods have been developed.[2] 2. Catalyst and Ligand Screening: Screen a variety of ligands for palladium-catalyzed cross-coupling reactions. For instance, ligands like BrettPhos and RuPhos have shown broad substrate scope.[4] Consider using a different metal catalyst altogether, such as copper.[7] 3. Control Regioselectivity: Employ directing groups or specialized catalytic systems for C-H functionalization to favor the desired isomer.[5][6] Ortho-lithiation can be a powerful tool for ortho-functionalization.[8][9] 4. Choose a More Robust Protecting Group: If the protecting group is being cleaved, switch to a more stable one like Boc or a silyl group, depending on the subsequent reaction steps.
Formation of Multiple Isomers 1. Poor Regiocontrol in Electrophilic Aromatic Substitution (EAS): The inherent directing effects of substituents on the aniline ring are leading to a mixture of ortho, meta, and para products.[10][11] 2. Competing Reaction Sites: In C-H activation strategies, multiple C-H bonds may be similarly reactive.1. Utilize Directing Groups: Employ a directing group to guide the substitution to the desired position. This is a common strategy in transition-metal-catalyzed C-H functionalization.[5][6] 2. Optimize Reaction Conditions: Fine-tune the catalyst, solvent, and temperature to favor the kinetic or thermodynamic product. 3. Alternative Synthetic Routes: Consider a completely different synthetic approach, such as a photochemical method using non-aromatic precursors to bypass selectivity issues.[12]
Undesired Side Reactions 1. Over-reactivity of the Aniline Ring: The strong activating effect of the amino group can lead to polysubstitution (e.g., polyhalogenation).[13] 2. Friedel-Crafts Reaction Failure: The Lewis acid catalyst is complexing with the basic amino group, deactivating the ring.[13] 3. Amine Oxidation: The aniline nitrogen is being oxidized under the reaction conditions.1. Protection of the Amino Group: Acetylation of the amino group can moderate its activating effect and prevent over-reactivity. The acetyl group can be removed later by hydrolysis.[14] 2. Modify the Reaction: For Friedel-Crafts type reactions, protect the amino group as an amide before proceeding. 3. Degas Solvents and Use Inert Atmosphere: To prevent oxidation, ensure all solvents are properly degassed, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Presence of Close-Boiling Isomers: Structural isomers often have very similar physical properties, making separation by chromatography or distillation difficult.[15] 2. Contamination with Starting Materials or Catalyst Residues: Incomplete reactions or stable catalyst complexes can co-elute with the product.1. Optimize Chromatography: Use high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. Consider derivatizing the mixture to improve separation. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. 3. Catalyst Removal: Employ specific workup procedures to remove metal catalyst residues, such as aqueous washes with chelating agents (e.g., EDTA) or filtration through silica gel or activated carbon. Continuous flow systems with inline purification can also be beneficial.[16]

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity during the synthesis of polysubstituted anilines?

A1: Controlling regioselectivity is a primary challenge. Here are some strategies:

  • Directed Ortho-Lithiation: This is a powerful method for introducing substituents at the ortho position. A directing group on the aniline nitrogen coordinates to the lithium base, directing deprotonation to the adjacent position.[8][9][17][18]

  • Transition Metal-Catalyzed C-H Functionalization: By choosing the appropriate catalyst (e.g., palladium, rhodium, ruthenium) and directing group, you can selectively functionalize the ortho, meta, or para positions.[5][6]

  • Blocking Groups: If you want to direct substitution to a specific position, you can temporarily block other reactive sites with a removable group.

  • Controlling Electrophilic Aromatic Substitution (EAS): The amino group is a strong ortho, para-director.[10][13] To favor one over the other, steric hindrance can be exploited by using bulky reagents, which will preferentially attack the less hindered para position.

Q2: What are the best practices for synthesizing sterically hindered polysubstituted anilines?

A2: The synthesis of sterically hindered anilines often requires more specialized techniques:

  • Specialized Catalytic Systems: Certain copper- and palladium-based catalyst systems have been developed specifically for the amination of sterically demanding aryl boronic esters and halides.[2][19]

  • Forcing Reaction Conditions: Higher temperatures and longer reaction times may be necessary, but this also increases the risk of side reactions.

  • Alternative Synthetic Routes: Consider multi-step sequences that build the substituted aromatic ring first, followed by the introduction of the amino group, for example, through the reduction of a nitro group.

Q3: My Friedel-Crafts reaction on a substituted aniline is not working. What is the issue?

Q4: What are some common issues in palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) for synthesizing polysubstituted anilines?

A4: Common issues include:

  • Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. A ligand that works well for one substrate may be ineffective for another. It is often necessary to screen a variety of ligands.[4][20]

  • Base Sensitivity: The choice of base (e.g., NaOtBu, K₂CO₃) can significantly impact the reaction outcome. Some substrates may be sensitive to strong bases.

  • Substrate Scope: Heteroaryl halides and electron-rich or sterically hindered aryl halides can be challenging substrates.[4]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or by the substrates/products themselves.

Q5: Are there any newer, more sustainable methods for aniline synthesis?

A5: Yes, there is a growing interest in developing more sustainable synthetic routes. Some emerging areas include:

  • Photocatalysis: Light-mediated reactions can often proceed under milder conditions and can enable novel transformations, such as synthesizing anilines from non-aromatic precursors like cyclohexanones.[12][21]

  • Chemoenzymatic Processes: The use of enzymes can offer high selectivity and reduce the need for protecting groups and harsh reagents.[22]

  • Carbocatalysis: Using metal-free carbon-based catalysts, such as oxidized active carbon, can provide a more sustainable alternative to transition metal catalysts for certain reactions like quinoline synthesis from anilines.[23]

Experimental Protocols and Data

Table 1: Comparison of Catalytic Systems for the Synthesis of a Sterically Hindered Aniline
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃BrettPhosNaOtBuToluene100295[4]
Pd(OAc)₂RuPhosK₃PO₄Dioxane110492[4]
Cu(I) TriflateDiphosphineK₂CO₃THF801285[2]
Pd/S,O-ligandS,O-ligandO₂ (oxidant)MeCN1002488 (para-olefination)[24]
Detailed Experimental Protocol: Palladium-Catalyzed C-H Olefination of Aniline Derivatives

This protocol is adapted from the work of Fernández Ibáñez and colleagues for the para-selective C-H olefination of aniline derivatives.[24]

Materials:

  • Aniline derivative (1.0 equiv)

  • Olefin (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • S,O-ligand (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Pivalic acid (30 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To an oven-dried reaction vessel, add the aniline derivative, palladium acetate, S,O-ligand, and silver carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add the solvent (DCE) and pivalic acid via syringe.

  • Add the olefin via syringe.

  • Seal the vessel and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for the specified time (typically 16-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired para-olefinated aniline.

Visualizations

troubleshooting_flowchart start Low/No Yield or Side Products check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reactants->check_conditions problem_type Identify Primary Issue check_conditions->problem_type regio_issue Poor Regioselectivity problem_type->regio_issue Isomer Mixture steric_issue Steric Hindrance problem_type->steric_issue No Conversion catalyst_issue Catalyst Inactivity problem_type->catalyst_issue No Reaction side_reaction_issue Side Reactions problem_type->side_reaction_issue Unexpected Products regio_sol Use Directing Groups Change Catalyst System Ortho-lithiation regio_issue->regio_sol steric_sol Increase Temperature Use More Active Catalyst Microwave Irradiation steric_issue->steric_sol catalyst_sol Screen Ligands/Metals Check for Catalyst Poisons Use Pre-catalyst catalyst_issue->catalyst_sol side_reaction_sol Protect Amino Group Use Milder Conditions Degas Solvents side_reaction_issue->side_reaction_sol

Caption: Troubleshooting workflow for polysubstituted aniline synthesis.

regioselectivity_control cluster_ortho Ortho-Substitution cluster_meta Meta-Substitution cluster_para Para-Substitution ortho_lith Directed Ortho-Lithiation (DoM) ortho_ch Ortho C-H Activation (with Directing Group) meta_ch Meta C-H Activation (Specialized Catalysts) para_eas Electrophilic Aromatic Substitution (EAS) para_ch Para C-H Activation start Substituted Aniline start->ortho_lith start->ortho_ch start->meta_ch start->para_eas start->para_ch

Caption: Strategies for controlling regioselectivity in aniline functionalization.

References

Technical Support Center: Bromination of N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of N,N-diethyl-4-nitroaniline. Our goal is to help you prevent over-bromination and achieve selective monobromination.

Troubleshooting Guide: Preventing Over-bromination

Over-bromination, leading to the formation of di- or poly-brominated products, is a common challenge when working with activated aromatic compounds like N,N-diethyl-4-nitroaniline. The strongly activating diethylamino group makes the aromatic ring highly susceptible to electrophilic attack. This guide provides a systematic approach to troubleshoot and prevent the formation of unwanted byproducts.

Problem: Formation of multiple brominated products (dibromo-, tribromo- derivatives) detected by TLC, GC-MS, or NMR.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is N,N-diethyl-4-nitroaniline so susceptible to over-bromination?

A1: The N,N-diethylamino group is a strong electron-donating group, which powerfully activates the aromatic ring towards electrophilic aromatic substitution. This high reactivity can make it difficult to stop the reaction after a single bromine atom has been added, leading to the formation of multiple brominated products.

Q2: What is the expected regioselectivity for the monobromination of N,N-diethyl-4-nitroaniline?

A2: The N,N-diethylamino group is an ortho, para-director, while the nitro group is a meta-director. Since the diethylamino group is a much stronger activating group than the nitro group is a deactivating one, the substitution will be directed by the diethylamino group. The para position is already occupied by the nitro group, so the bromine will be directed to the ortho position, yielding N,N-diethyl-2-bromo-4-nitroaniline.

Q3: How can I control the reaction to favor monobromination?

A3: Several strategies can be employed:

  • Use a mild brominating agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective brominations as it is a milder source of electrophilic bromine.

  • Control the temperature: Running the reaction at low temperatures (e.g., 0°C or below) can help to control the reaction rate and improve selectivity.

  • Use a heterogeneous catalyst: Using NBS in conjunction with silica gel can provide a more selective monobromination. The silica gel surface is thought to polarize the NBS, creating a "soft" electrophile that is more selective for the most reactive position.

  • Solvent choice: The polarity of the solvent can affect the selectivity of the reaction. Using a non-polar solvent like carbon tetrachloride with NBS and silica gel can be an effective combination for monobromination.

Q4: Is it necessary to protect the diethylamino group?

A4: For primary anilines, protecting the amino group as an acetanilide is a common strategy to reduce its activating effect and prevent over-bromination. While this is an option for N,N-diethyl-4-nitroaniline, it is often not necessary if milder brominating conditions (like NBS/silica gel at low temperatures) are employed. The steric hindrance from the two ethyl groups can also help to disfavor di-substitution at the ortho positions to some extent.

Data Presentation

Table 1: Physical and Spectroscopic Data for N,N-diethyl-2-bromo-4-nitroaniline

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂[1]
Molecular Weight 273.1 g/mol [1]
CAS Number 1150271-18-3[1]
Appearance Yellow solid
Purity ≥97%
Storage Room temperature[1]

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Anilines

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
Aniline 7.26 (t, 2H), 6.86 (t, 1H), 6.76 (t, 2H), 3.63 (s, 2H)146.57, 129.30, 118.40, 115.12[2]
4-Bromoaniline 7.17 (d, 2H), 6.49 (d, 2H)145.70, 132.27, 117.00, 110.44[2]
4-Nitroaniline 7.98 (d, 2H, DMSO-d₆), 6.64 (d, 2H, DMSO-d₆)156.67, 136.63, 127.37, 113.35 (DMSO-d₆)[2]

Note: The NMR data provided is for closely related structures and serves as a reference. Actual spectra for N,N-diethyl-2-bromo-4-nitroaniline should be acquired for confirmation.

Experimental Protocols

Method 1: Selective Monobromination using NBS and Silica Gel (Adapted Protocol)

This method is adapted from established procedures for the selective monobromination of activated aromatic amines.

Materials:

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Silica gel (for column chromatography)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask protected from light, dissolve N,N-diethyl-4-nitroaniline (1.0 eq) in CCl₄.

  • Add silica gel (approx. 2 g per 0.01 mol of substrate).

  • Cool the mixture to 0°C in an ice bath.

  • Add NBS (1.0 eq) portion-wise over 15-20 minutes while stirring vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide. Wash the residue with additional CCl₄.

  • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to yield pure N,N-diethyl-2-bromo-4-nitroaniline.

Method 2: Monobromination using H₂O₂ and NH₄Br in Acetic Acid (Adapted from 4-nitroaniline bromination)

This method provides an alternative route using a different brominating system.

Materials:

  • N,N-diethyl-4-nitroaniline

  • Ammonium bromide (NH₄Br)

  • Hydrogen peroxide (H₂O₂, 35%)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • To a flask containing glacial acetic acid, add N,N-diethyl-4-nitroaniline (1.0 eq) and ammonium bromide (1.1 eq).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, a precipitate of the product may form. Filter the precipitate and wash with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure N,N-diethyl-2-bromo-4-nitroaniline.

Reaction Pathway Diagram

BrominationPathway reactant N,N-diethyl-4-nitroaniline reagents + Br+ (from NBS) intermediate Sigma Complex (Resonance Stabilized) deprotonation - H+ product N,N-diethyl-2-bromo-4-nitroaniline reagents->intermediate Electrophilic Attack deprotonation->product Deprotonation

Caption: Electrophilic bromination pathway.

References

Technical Support Center: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction condition optimization for the synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound?

There are two primary synthetic routes for the preparation of this compound. The choice of route often depends on the availability of starting materials and the desired control over the reaction.

  • Route A: Bromination of N,N-diethyl-4-nitroaniline. This is a direct approach where the commercially available N,N-diethyl-4-nitroaniline is brominated.

  • Route B: N,N-diethylation of 2-Bromo-4-nitroaniline. This is a two-step approach starting with the bromination of 4-nitroaniline, followed by the diethylation of the resulting 2-Bromo-4-nitroaniline.

Q2: What are the key challenges in the synthesis of this compound?

The main challenge, particularly in the direct bromination of N,N-diethyl-4-nitroaniline (Route A), is controlling the selectivity of the reaction. The N,N-diethylamino group is a strong activating group, which can lead to the formation of polybrominated byproducts.[1][2] Additionally, the reaction conditions need to be carefully optimized to maximize the yield of the desired mono-brominated product.

Q3: Which brominating agent is most suitable for this reaction?

Both elemental bromine (Br₂) in a suitable solvent like acetic acid and N-Bromosuccinimide (NBS) are commonly used for the bromination of activated aromatic rings.[3] NBS is often considered a milder and more selective brominating agent, which can be advantageous in preventing over-bromination.[4][5]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

Experimental Protocols

Route A: Direct Bromination of N,N-diethyl-4-nitroaniline

This protocol is based on general procedures for the bromination of activated anilines.[2][3]

Materials:

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N,N-diethyl-4-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of the brominating agent (NBS or Br₂, 1.0-1.2 eq) in glacial acetic acid dropwise to the stirred solution.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Route B: N,N-diethylation of 2-Bromo-4-nitroaniline

This route is based on the bromination of 4-nitroaniline followed by a standard N-alkylation.[6]

Step 1: Synthesis of 2-Bromo-4-nitroaniline

  • In a flask, suspend 4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add ammonium bromide (1.1 eq) to the suspension.

  • Add 35% hydrogen peroxide (1.1 eq) dropwise while stirring at room temperature.[6]

  • Stir the mixture for 3 hours at room temperature.[6]

  • Filter the resulting precipitate and wash with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-Bromo-4-nitroaniline.[6]

Step 2: N,N-diethylation of 2-Bromo-4-nitroaniline

  • Dissolve 2-Bromo-4-nitroaniline (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (2.5 eq).

  • Add diethyl sulfate or ethyl iodide (2.2 eq) dropwise.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation Incomplete reaction.Increase reaction time and/or temperature. Check the quality of reagents.
Ineffective brominating agent.Ensure the brominating agent (especially NBS) is fresh.
Formation of multiple products (polybromination) The N,N-diethylamino group is highly activating, leading to multiple brominations.[1]Use a milder brominating agent like NBS instead of Br₂.[4] Use a 1:1 stoichiometry of the brominating agent. Perform the reaction at a lower temperature (0-5 °C). Consider protecting the amino group via acetylation before bromination, followed by deprotection.[7]
Starting material remains Insufficient amount of brominating agent.Use a slight excess of the brominating agent (e.g., 1.1-1.2 eq).
Reaction time is too short.Increase the reaction time and monitor by TLC.
Difficulty in purifying the product Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. If the product is an oil, purification will rely on chromatography.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters to consider for optimizing the direct bromination of N,N-diethyl-4-nitroaniline (Route A).

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome/Remarks
Brominating Agent Br₂ in Acetic AcidNBS in Acetic AcidNBS in DMFNBS is generally milder and may lead to higher selectivity for the mono-brominated product.[3][4]
Stoichiometry (Brominating Agent) 1.0 eq1.2 eq1.5 eqA slight excess may be needed for full conversion, but a large excess will likely increase polybromination.
Temperature 0-5 °CRoom Temperature50 °CLower temperatures generally favor mono-substitution.
Reaction Time 1 hour3 hours6 hoursMonitor by TLC to determine the optimal reaction time for maximum product formation and minimal side products.

Experimental Workflow Diagram

experimental_workflow cluster_route_a Route A: Direct Bromination cluster_route_b Route B: Two-Step Synthesis start_A N,N-diethyl-4-nitroaniline dissolve_A Dissolve in Glacial Acetic Acid start_A->dissolve_A cool_A Cool to 0-5 °C dissolve_A->cool_A add_bromine Add Brominating Agent (NBS or Br2) cool_A->add_bromine react_A Stir at Room Temp add_bromine->react_A quench_A Quench with Na2S2O3 react_A->quench_A neutralize_A Neutralize with NaHCO3 quench_A->neutralize_A extract_A Extract with Ethyl Acetate neutralize_A->extract_A purify_A Column Chromatography extract_A->purify_A product_A 2-Bromo-N,N-diethyl- 4-nitroaniline purify_A->product_A start_B1 4-nitroaniline brominate_B1 Brominate with H2O2/NH4Br in Acetic Acid start_B1->brominate_B1 intermediate_B1 2-Bromo-4-nitroaniline brominate_B1->intermediate_B1 diethylate_B2 N,N-diethylation intermediate_B1->diethylate_B2 product_B2 2-Bromo-N,N-diethyl- 4-nitroaniline diethylate_B2->product_B2

Caption: Synthetic routes for this compound.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-N,N-diethyl-4-nitroaniline and 2-Chloro-N,N-diethyl-4-nitroaniline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis, particularly in the development of dyes, pigments, and pharmaceutical intermediates, the selection of appropriate building blocks is paramount. This guide provides a detailed comparison of two closely related halogenated nitroanilines: 2-Bromo-N,N-diethyl-4-nitroaniline and 2-Chloro-N,N-diethyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, synthesis, and potential applications, supported by available data and established chemical principles.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The substitution of a bromine atom for a chlorine atom at the 2-position of the aniline ring results in a notable difference in molecular weight, with the bromo-derivative being significantly heavier. This seemingly small change can influence physical properties such as density and boiling point, as well as have implications for reaction stoichiometry and product yield calculations.

PropertyThis compound2-Chloro-N,N-diethyl-4-nitroaniline
CAS Number 1150271-18-386-49-7
Molecular Formula C₁₀H₁₃BrN₂O₂C₁₀H₁₃ClN₂O₂
Molecular Weight 273.13 g/mol 228.67 g/mol
Appearance Not specified in available dataNot specified in available data
Melting Point Not specified in available dataNot specified in available data
Boiling Point Not specified in available dataNot specified in available data

Synthesis and Reactivity

Experimental Protocols (Parent Compounds)

Synthesis of 2-Bromo-4-nitroaniline:

A common method involves the bromination of 4-nitroaniline. For instance, 4-nitroaniline can be treated with N-bromosuccinimide in a suitable solvent. Another approach involves the use of bromine in acetic acid.

Synthesis of 2-Chloro-4-nitroaniline:

The synthesis of 2-chloro-4-nitroaniline can be achieved by the chlorination of 4-nitroaniline using reagents such as chlorine gas in a hydrochloric acid medium.

N,N-Dialkylation of Halogenated 4-Nitroanilines:

The introduction of the two ethyl groups onto the amine can be accomplished through nucleophilic substitution using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway 4-Nitroaniline 4-Nitroaniline Halogenation Halogenation 4-Nitroaniline->Halogenation X₂ (Br₂ or Cl₂) 2-Halo-4-nitroaniline 2-Halo-4-nitroaniline Halogenation->2-Halo-4-nitroaniline N,N-Diethylation N,N-Diethylation 2-Halo-4-nitroaniline->N,N-Diethylation Ethyl Halide, Base Target_Product 2-Halo-N,N-diethyl-4-nitroaniline N,N-Diethylation->Target_Product

A generalized synthetic workflow for the target compounds.
Comparative Reactivity

A key differentiator between the bromo and chloro derivatives lies in their reactivity, which is primarily dictated by the nature of the carbon-halogen bond. In the context of aromatic compounds, several factors influence this reactivity:

  • Bond Strength: The C-Br bond is generally weaker than the C-Cl bond. This suggests that this compound would be more reactive in reactions involving the cleavage of the carbon-halogen bond, such as nucleophilic aromatic substitution and cross-coupling reactions.

  • Leaving Group Ability: Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes it more stable as an anion. This further supports the higher reactivity of the bromo derivative in substitution reactions.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups through the inductive effect and electron-donating through resonance. The inductive effect generally dominates for halogens. While chlorine is more electronegative, the larger size and greater polarizability of bromine can influence its interaction with catalytic species in cross-coupling reactions.

For applications such as dye synthesis, where these compounds serve as intermediates, the higher reactivity of the bromo derivative could translate to milder reaction conditions, faster reaction times, or higher yields in subsequent coupling reactions.

Reactivity_Comparison Aryl_Bromide This compound - Weaker C-Br Bond - Better Leaving Group (Br⁻) - Higher Reactivity Aryl_Chloride 2-Chloro-N,N-diethyl-4-nitroaniline - Stronger C-Cl Bond - Poorer Leaving Group (Cl⁻) - Lower Reactivity Aryl_Bromide->Aryl_Chloride Generally More Reactive In Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Key differences in reactivity between the bromo and chloro derivatives.

Potential Applications and Performance

Both 2-bromo- and 2-chloro-4-nitroaniline derivatives are valuable precursors in the synthesis of azo dyes.[1] The general process involves diazotization of the aniline derivative followed by coupling with an electron-rich aromatic compound. The nature of the halogen can influence the electronic properties of the resulting dye molecule, potentially affecting its color, lightfastness, and other performance characteristics.

While direct comparative data on the performance of dyes derived from this compound versus 2-Chloro-N,N-diethyl-4-nitroaniline is not available in the searched literature, the principles of reactivity suggest that the bromo-compound may be a more versatile intermediate in synthetic routes that require cleavage of the C-X bond.

Conclusion

The choice between this compound and 2-Chloro-N,N-diethyl-4-nitroaniline as a chemical intermediate will largely depend on the specific requirements of the intended application.

  • This compound is expected to be the more reactive of the two, making it a potentially better choice for reactions where the halogen acts as a leaving group, such as in nucleophilic aromatic substitutions or palladium-catalyzed cross-coupling reactions. This could lead to more efficient synthetic processes.

  • 2-Chloro-N,N-diethyl-4-nitroaniline , being less reactive, might be preferred in multi-step syntheses where the chloro-substituent needs to remain intact while other transformations are carried out on the molecule. Its lower molecular weight may also be a consideration in terms of cost-effectiveness.

For researchers and drug development professionals, the bromo-derivative offers a potentially more facile route for further functionalization at the 2-position. However, the chloro-derivative provides a more stable and potentially more cost-effective starting material when the halogen is not the intended site of subsequent reactions. The ultimate selection should be guided by experimental validation of reactivity and performance in the specific context of the research or development project.

References

A Comparative Guide to the Synthesis of 2-halo-N,N-diethyl-4-nitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 2-chloro-, 2-bromo-, and 2-iodo-N,N-diethyl-4-nitroanilines, critical intermediates in pharmaceutical and materials science. The synthesis of these compounds typically proceeds via a two-step pathway: the N,N-diethylation of 4-nitroaniline followed by regioselective ortho-halogenation. This document outlines and compares various approaches for each step, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

Summary of Synthetic Strategies

The primary route to 2-halo-N,N-diethyl-4-nitroanilines involves two key transformations:

  • N,N-Diethylation of 4-nitroaniline: This initial step introduces the diethylamino functionality. Common methods employ alkylating agents such as diethyl sulfate or ethyl iodide in the presence of a base.

  • Ortho-Halogenation of N,N-diethyl-4-nitroaniline: The subsequent introduction of a halogen (Cl, Br, or I) at the position ortho to the amino group is the critical regioselective step. A variety of halogenating agents and catalytic systems can be employed to achieve the desired substitution pattern.

The logical workflow for the synthesis is depicted below:

SynthesisWorkflow A 4-Nitroaniline B N,N-diethylation A->B C N,N-Diethyl-4-nitroaniline B->C D ortho-Halogenation C->D E 2-Chloro-N,N-diethyl-4-nitroaniline D->E Chlorination F 2-Bromo-N,N-diethyl-4-nitroaniline D->F Bromination G 2-Iodo-N,N-diethyl-4-nitroaniline D->G Iodination

Caption: General synthetic workflow for 2-halo-N,N-diethyl-4-nitroanilines.

Comparison of Synthesis Methods

The following tables provide a quantitative comparison of different methods for the N,N-diethylation and subsequent ortho-halogenation steps.

Table 1: Comparison of N,N-Diethylation Methods for 4-nitroaniline

MethodAlkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Microwave-assisted Ullmann1-Bromo-4-nitrobenzene & DiethylaminePotassium CarbonateWater110095
Classical AlkylationDiethyl SulfateSodium HydroxideWater/Ethanol4-680-90~85
Phase Transfer CatalysisEthyl IodidePotassium HydroxideToluene/Water8-1290-100~90

Table 2: Comparison of Ortho-Halogenation Methods for N,N-diethyl-4-nitroaniline

HalogenHalogenating AgentCatalyst/AdditiveSolventReaction Time (h)Temperature (°C)Yield (%)
Chloro Sulfuryl ChlorideSecondary AmineDichloromethane2-40 - RTHigh
Bromo N-Bromosuccinimide (NBS)p-Toluenesulfonic AcidMethanol0.5RT>86
Iodo Iodine MonochlorideAcetic AcidAcetic Acid2-3RTModerate

Detailed Experimental Protocols

Step 1: Synthesis of N,N-Diethyl-4-nitroaniline

Method 1: Microwave-assisted Ullmann Condensation

  • Materials: 1-Bromo-4-nitrobenzene, diethylamine, potassium carbonate, water.

  • Procedure: In a sealed microwave vial, combine 1-bromo-4-nitrobenzene (1.0 mmol), diethylamine (2.0 mmol), and potassium carbonate (2.0 mmol) in water (5 mL). The vial is sealed and subjected to microwave irradiation at 100°C for 1 hour. After cooling, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N,N-diethyl-4-nitroaniline.[1]

  • Yield: 95%[1]

Step 2: Ortho-Halogenation of N,N-Diethyl-4-nitroaniline

Method 2a: Ortho-Chlorination using Sulfuryl Chloride

  • Materials: N,N-Diethyl-4-nitroaniline, sulfuryl chloride, a secondary amine catalyst (e.g., diisopropylamine), dichloromethane.

  • Procedure: To a solution of N,N-diethyl-4-nitroaniline (1.0 mmol) and the secondary amine catalyst (10 mol%) in dichloromethane at 0°C is added sulfuryl chloride (1.1 mmol) dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, 2-chloro-N,N-diethyl-4-nitroaniline, is purified by column chromatography.

Method 2b: Ortho-Bromination using N-Bromosuccinimide (NBS)

  • Materials: N,N-Diethyl-4-nitroaniline, N-bromosuccinimide (NBS), p-toluenesulfonic acid (p-TsOH), methanol.

  • Procedure: To a solution of N,N-diethyl-4-nitroaniline (10 mmol) and p-TsOH (1.0 mmol) in methanol, a solution of NBS (10 mmol) in methanol is added dropwise over 20 minutes at room temperature. The reaction is stirred for an additional 5 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.[2]

  • Yield: >86%[2]

Method 2c: Ortho-Iodination using Iodine Monochloride

  • Materials: N,N-Diethyl-4-nitroaniline, iodine monochloride, acetic acid.

  • Procedure: A solution of iodine monochloride (1.1 mmol) in glacial acetic acid is added dropwise to a stirred solution of N,N-diethyl-4-nitroaniline (1.0 mmol) in glacial acetic acid at room temperature. The mixture is stirred for 2-3 hours. The reaction mixture is then poured into water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude 2-iodo-N,N-diethyl-4-nitroaniline can be further purified by recrystallization.

Concluding Remarks

The choice of the optimal synthetic route for 2-halo-N,N-diethyl-4-nitroanilines depends on the desired halogen, available resources, and scale of the reaction. The microwave-assisted N,N-diethylation offers a rapid and high-yielding approach for the synthesis of the common intermediate. For the subsequent halogenation, organocatalytic chlorination and NBS-mediated bromination provide efficient and selective methods for the chloro and bromo derivatives, respectively. While direct iodination with iodine monochloride is a feasible option, further optimization may be required to improve yields. The experimental details provided in this guide serve as a valuable starting point for the synthesis and further investigation of these important chemical entities.

References

spectroscopic analysis (FT-IR, NMR) for validation of 2-Bromo-N,N-diethyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Bromo-N,N-diethyl-4-nitroaniline, a key intermediate in various synthetic pathways. The validation of this compound's structure is crucial for ensuring the integrity and purity of subsequent products in drug development and materials science. This document outlines the expected Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for the target compound, benchmarked against structurally related analogs. The provided experimental protocols offer a standardized approach for obtaining reliable spectroscopic data.

Comparative Spectroscopic Data Analysis

The precise spectroscopic data for this compound is not extensively published. Therefore, this guide presents a comparative table featuring data from closely related compounds to predict the expected spectral features. This approach allows for a robust validation by comparing the experimental data of a synthesized batch of this compound with the expected values derived from these analogs.

Table 1: Comparative FT-IR and NMR Data

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted) ~3100-3000 (Ar C-H), ~2970-2850 (Alkyl C-H), ~1590 & ~1340 (NO₂), ~1300-1250 (C-N), ~600-550 (C-Br)~1.2 (t, 6H, CH₃), ~3.4 (q, 4H, CH₂), ~7.0-8.2 (m, 3H, Ar-H)~12 (CH₃), ~45 (CH₂), ~110-150 (Ar-C)
2-Bromo-4-nitroaniline3487, 3372 (N-H), 1622 (N-H bend), 1582, 1325 (NO₂)6.84 (d), 7.95 (dd), 8.56 (d)Not readily available
4-Bromo-2-nitroaniline3490, 3375 (N-H), 1625 (N-H bend), 1570, 1335 (NO₂)7.01 (d), 7.65 (dd), 8.10 (d)110.4, 126.9, 130.3, 133.0, 136.2, 147.9
N,N-diethyl-4-nitroanilineNot readily available1.21 (t, 6H), 3.42 (q, 4H), 6.65 (d, 2H), 8.11 (d, 2H)12.6, 45.1, 110.7, 126.3, 146.9, 153.1

Note: Predicted values for this compound are based on the functional groups present and the spectral data of the analogs. The exact chemical shifts and peak positions will be influenced by the specific electronic environment created by the combination of the bromo, diethylamino, and nitro groups.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A calibrated FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of this compound. Key absorptions to look for include the aromatic C-H stretching, alkyl C-H stretching, the symmetric and asymmetric stretching of the nitro group (NO₂), the C-N stretching, and the C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis for ¹H NMR: The spectrum is analyzed for:

    • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of signals (e.g., singlet, doublet, triplet, quartet, multiplet) provides information about the number of neighboring protons.

  • Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis for ¹³C NMR: The spectrum is analyzed for the number of signals, which corresponds to the number of non-equivalent carbon atoms, and their chemical shifts, which indicate the type of carbon (e.g., aromatic, alkyl).

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized batch of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize this compound Purification Purify Compound Synthesis->Purification Synthesis->Purification FTIR_Analysis FT-IR Spectroscopy Purification->FTIR_Analysis Purification->FTIR_Analysis NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Purification->NMR_Analysis Purification->NMR_Analysis Compare_FTIR Compare FT-IR Data with Reference FTIR_Analysis->Compare_FTIR FTIR_Analysis->Compare_FTIR Compare_NMR Compare NMR Data with Reference NMR_Analysis->Compare_NMR NMR_Analysis->Compare_NMR Structure_Confirmation Structure Confirmation Compare_FTIR->Structure_Confirmation Compare_FTIR->Structure_Confirmation Compare_NMR->Structure_Confirmation Compare_NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

comparative study of different brominating agents for aniline derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into the aromatic ring of aniline and its derivatives is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, influencing the yield, regioselectivity, and safety of the reaction. This guide provides an objective comparison of common brominating agents for aniline derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Brominating Agents

The efficacy of various brominating agents is summarized below, with a focus on yield and selectivity for the monobromination of aniline and its derivatives.

Table 1: Performance of Brominating Agents in the Monobromination of Aniline
Brominating Agent(s)Aniline DerivativeSolventMajor Product(s)Yield (%)Reference
N-Bromosuccinimide (NBS)3-ChloroanilineDioxane2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline40 / 45[1]
N-Bromosuccinimide (NBS)3-ChloroanilineAcetonitrile2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline70 / 20[1]
N-Bromosuccinimide (NBS)3-NitroanilineDioxane2-Bromo-5-nitroaniline / 4-Bromo-3-nitroaniline35 / 45[1]
N-Bromosuccinimide (NBS)3-NitroanilineAcetonitrile2-Bromo-5-nitroaniline / 4-Bromo-3-nitroaniline75 / 15[1]
Molecular Bromine (Br₂) / Acetic AnhydrideAnilineAcetic Acidp-BromoanilineHigh[2]
KBr / ZnAl-BrO₃⁻-LDHsAnilineAcetic Acid/H₂Op-Bromoaniline95[3]
KBr / ZnAl-BrO₃⁻-LDHs2-NitroanilineAcetic Acid/H₂O4-Bromo-2-nitroaniline88.7[3]
KBr / ZnAl-BrO₃⁻-LDHs2-Chloro-4-nitroanilineAcetic Acid/H₂O2-Chloro-6-bromo-4-nitroaniline95[3]
KBr / Sodium PerborateAnthranilonitrileAcetic Acid5-Bromoanthranilonitrile98[4]
CuBr₂ / Bu₄NBrAnilineEthanolp-Bromoaniline92[5][6]
CuBr₂ / Bu₄NBr4-MethylanilineEthanol2-Bromo-4-methylaniline95[5][6]

Key Brominating Agents: A Detailed Look

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and mild brominating agent, often favored for its selectivity in the monobromination of activated aromatic rings like anilines.[1][7] The regioselectivity of NBS bromination is highly dependent on the solvent used. For instance, in the bromination of 3-substituted anilines, polar aprotic solvents like acetonitrile tend to favor bromination at the position ortho to the amino group, while less polar solvents like dioxane can lead to a higher proportion of the para-brominated product.[1]

Molecular Bromine (Br₂)

Direct bromination with molecular bromine is a classic method, but its high reactivity often leads to the formation of polybrominated products, most notably the 2,4,6-tribromoaniline precipitate when aniline is treated with bromine water.[8][9][10] To achieve selective monobromination, the strongly activating amino group typically requires protection, commonly through acetylation to form acetanilide. This reduces the reactivity of the ring and allows for controlled bromination, primarily at the para position.[2][11] The addition of a mild base like potassium carbonate can also help to control the reaction and favor the formation of ortho and para products.[8][12][13]

Potassium Bromide (KBr) with an Oxidant

A greener and safer alternative to molecular bromine involves the in-situ generation of an electrophilic bromine species from potassium bromide using an oxidant.[3][4][14] Systems such as KBr combined with ZnAl-BrO₃⁻-LDHs or sodium perborate have demonstrated high yields and excellent selectivity for the monobromination of a variety of aniline derivatives, including those with electron-withdrawing groups.[3][4] These methods are often operationally simple and utilize inexpensive and environmentally benign reagents.[3]

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer source of electrophilic bromine compared to liquid bromine.[15][16][17] It is known to be a mild brominating agent, and its use often simplifies the work-up and purification procedures.[16] While specific quantitative data for a wide range of aniline derivatives is not as readily available in comparative tables, it is a well-established reagent for the bromination of electron-rich aromatic compounds.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

This solid brominating agent is effective for the regioselective monobromination of aromatic amines, often yielding the para-bromo product in high yields without the need for protecting the amino group.[18][19] The reaction with TBCO is typically clean, and the byproduct, 2,4,6-tribromophenol, can be converted back to the reagent, allowing for its recycling.[18]

Copper(II) Bromide (CuBr₂)

Copper(II) bromide has emerged as an efficient reagent for the selective bromination of anilines and their derivatives.[5][6][20] This method can provide high yields of monobrominated products under mild conditions. The presence of additives like tetrabutylammonium bromide (Bu₄NBr) can further enhance the reaction.[5][6]

Experimental Protocols

General Procedure for Bromination of m-Substituted Anilines with NBS

To a solution of the meta-substituted aniline (1.0 mmol) in the chosen solvent (e.g., dioxane or acetonitrile, 5 mL), a solution of N-bromosuccinimide (1.0 mmol) in the same solvent (5 mL) is added dropwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the brominated products.[1]

Procedure for Monobromination of Aniline via Acetylation
  • Acetylation of Aniline: To a solution of aniline (10 mmol) in glacial acetic acid (20 mL), acetic anhydride (12 mmol) is added dropwise with stirring. The mixture is stirred for an additional 30 minutes at room temperature. The resulting solution of acetanilide is used directly in the next step.[2]

  • Bromination of Acetanilide: The solution of acetanilide is cooled in an ice bath, and a solution of bromine (10 mmol) in glacial acetic acid (5 mL) is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred for 1 hour at room temperature. The mixture is then poured into ice-water, and the precipitated p-bromoacetanilide is collected by filtration.

  • Hydrolysis to p-Bromoaniline: The p-bromoacetanilide is refluxed with a mixture of ethanol (20 mL) and concentrated hydrochloric acid (10 mL) for 2-3 hours. The solution is then cooled and neutralized with a sodium hydroxide solution to precipitate p-bromoaniline, which is then filtered, washed with water, and dried.[2]

Procedure for Oxidative Bromination of Anilines using KBr and ZnAl-BrO₃⁻-LDHs

In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, the aniline derivative (2 mmol) and potassium bromide (1.2 mmol) are dissolved in a mixture of acetic acid and water (9:1 v/v). While stirring vigorously, ZnAl-BrO₃⁻-LDHs (1.2 g) are added in portions over 20 minutes, ensuring the temperature does not exceed 40 °C. The reaction is stirred at room temperature for an additional 40 minutes and monitored by TLC. After completion, the solid layered double hydroxide is removed by centrifugation. The supernatant is then worked up to isolate the product.[3]

Reaction Mechanisms and Workflows

The bromination of aniline derivatives proceeds through an electrophilic aromatic substitution mechanism. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions.

Electrophilic_Aromatic_Substitution Aniline Aniline Derivative PiComplex Formation of π-complex Aniline->PiComplex BrominatingAgent Brominating Agent (e.g., Br₂, NBS, etc.) Electrophile Generation of Electrophilic Bromine (Br⁺) BrominatingAgent->Electrophile Electrophile->PiComplex SigmaComplex Formation of σ-complex (Arenium ion) PiComplex->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Product Brominated Aniline Derivative Deprotonation->Product

Caption: General workflow for the electrophilic bromination of aniline derivatives.

The regioselectivity is governed by the resonance stabilization of the intermediate carbocation (arenium ion).

Caption: The amino group directs electrophilic attack to the ortho and para positions.

To achieve monobromination and avoid polybromination, a common strategy involves the protection of the highly activating amino group.

Monobromination_Strategy Aniline Aniline Protection Protected Aniline (Acetanilide) Aniline->Protection 1. Acetylation Bromination Monobrominated Protected Aniline Protection->Bromination 2. Bromination Deprotection Monobrominated Aniline Bromination->Deprotection 3. Hydrolysis

Caption: A three-step workflow for the selective monobromination of aniline.

References

Assessing the Purity of Synthesized 2-Bromo-N,N-diethyl-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of various analytical techniques for determining the purity of 2-Bromo-N,N-diethyl-4-nitroaniline, a key intermediate in various synthetic pathways. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on factors such as the expected impurity profile, required sensitivity, and the nature of the analyte. Below is a comparative summary of the most common techniques for the analysis of this compound.

Parameter HPLC-UV GC-MS qNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantitative determination based on nuclear spin properties in a magnetic field
Typical Purity (%) >99.5%>99.5%>99.8% (with certified standard)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.3%
Key Advantages Robust, widely available, good for non-volatile impuritiesHigh sensitivity and specificity, excellent for volatile and semi-volatile impuritiesPrimary analytical method, highly accurate and precise, no specific reference standard needed for the analyte
Key Disadvantages Requires chromophoric impurities for UV detectionMay require derivatization for polar compounds, thermal degradation of labile compoundsLower sensitivity compared to chromatographic methods, requires a certified internal standard

Alternative Compounds for Comparison

When evaluating the performance of this compound in specific applications, comparison with structurally similar compounds is often necessary. The following table lists potential alternatives that can be used as benchmarks.

Compound Structure Key Differences
2-Chloro-N,N-diethyl-4-nitroaniline C₁₀H₁₃ClN₂O₂Chlorine instead of Bromine, potentially altering reactivity and physical properties.
2-Bromo-N,N-dimethyl-4-nitroaniline C₈H₉BrN₂O₂Methyl groups instead of ethyl groups, affecting steric hindrance and solubility.
4-Bromo-N,N-diethyl-2-nitroaniline C₁₀H₁₃BrN₂O₂Isomeric form with altered positions of bromo and nitro groups, leading to different chemical and biological properties.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and impurity profile.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standards and the sample. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the synthesized compound in dichloromethane to a concentration of approximately 0.1 mg/mL.

  • GC-MS Conditions:

    • Inlet temperature: 280 °C

    • Injection mode: Split (10:1)

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven temperature program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 50-500 amu

  • Analysis: Inject the sample and identify impurities by comparing their mass spectra with a spectral library. Quantify impurities using an internal standard if necessary.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a highly accurate determination of purity without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Certified internal standard (e.g., maleic anhydride)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

The following diagrams illustrate the workflow for purity assessment and a potential biological signaling pathway that could be investigated for this class of compounds.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Compounds cluster_synthesis Synthesis and Initial Purification cluster_screening Qualitative Screening cluster_quantification Quantitative Analysis cluster_decision Final Assessment synthesis Chemical Synthesis purification Initial Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc Quick Check mp Melting Point Determination purification->mp Physical Constant hplc HPLC-UV purification->hplc gcms GC-MS purification->gcms qnmr qNMR purification->qnmr tlc->hplc decision Purity Specification Met? mp->decision hplc->decision gcms->decision qnmr->decision

Purity assessment workflow from synthesis to final analysis.

Given that many nitroaromatic compounds are known to have genotoxic effects, a plausible area of investigation for this compound would be its potential to induce DNA damage and activate cellular stress response pathways.[3][4]

DNA_Damage_Response Hypothesized DNA Damage Response Pathway cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes compound This compound metabolism Metabolic Activation (e.g., Nitroreduction) compound->metabolism ros Reactive Oxygen Species (ROS) Generation metabolism->ros dna_damage DNA Damage (e.g., Adducts, Strand Breaks) ros->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates chk1_chk2 CHK1/CHK2 Kinases atm_atr->chk1_chk2 phosphorylates p53 p53 Activation atm_atr->p53 phosphorylates cell_cycle Cell Cycle Arrest chk1_chk2->cell_cycle induces p53->cell_cycle induces dna_repair DNA Repair p53->dna_repair activates apoptosis Apoptosis p53->apoptosis induces

A potential DNA damage response pathway activated by nitroaromatic compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential analytical methods for the quantification of 2-Bromo-N,N-diethyl-4-nitroaniline, a compound of interest in pharmaceutical development and chemical synthesis. In the absence of direct cross-validation studies for this specific analyte, this document outlines a framework for such a study by comparing the established performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for structurally similar aromatic amines and nitroanilines. The experimental data presented is representative of typical validation parameters for these methods, based on published literature for related compounds.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It is performed to ensure that different analytical methods, or the same method in different laboratories, produce comparable and reliable results. According to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation is essential when data from different analytical procedures are being compared or combined.[1][2][3][4][5][6][7] This ensures the consistency and integrity of data throughout the lifecycle of a pharmaceutical product.

The primary analytical techniques suitable for the analysis of this compound and related aromatic amines include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, and Gas Chromatography (GC), typically with a mass spectrometer (MS) for enhanced selectivity and sensitivity.[8][9][10][11][12]

Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of aromatic amines, which can be considered representative for the analysis of this compound.

Table 1: Performance Characteristics of HPLC-UV and GC-MS for Aromatic Amine Analysis

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.015 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility

Table 2: Cross-Validation Acceptance Criteria (based on FDA and ICH Guidelines)

ParameterAcceptance Criteria
Accuracy The mean concentration at each QC level should be within ±15% of the nominal concentration.
Precision The coefficient of variation (%CV) at each QC level should not exceed 15%.
Incurred Sample Reanalysis At least 67% of the incurred samples must have a percent difference within ±20% of the mean of the two values.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of a substituted nitroaniline.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of non-volatile and thermally stable compounds like this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A reverse-phase HPLC method has been noted for the related compound 2-Bromo-4-nitroaniline.[13]

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis absorbance spectrum of this compound, likely in the range of 350-400 nm based on the spectra of similar compounds like N,N-diethyl-4-nitroaniline.[14]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze a blank, a placebo, and the analyte spiked with potential impurities.

  • Linearity: Prepare a series of at least five concentrations of the analyte and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicate samples at the target concentration and intermediate precision (inter-day precision) by repeating the analysis on different days.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile or semi-volatile compounds. For compounds with low volatility, derivatization may be necessary.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 m/z.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound.

3. Sample Preparation (with Derivatization, if necessary):

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

  • If derivatization is required to improve volatility and thermal stability, a silylation reagent (e.g., BSTFA) can be used. The reaction is typically carried out at a slightly elevated temperature (e.g., 60 °C) for a set time.

4. Validation Parameters:

  • The validation parameters are the same as for HPLC-UV, with specificity being further confirmed by the mass spectrum of the analyte.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and a hypothetical signaling pathway where the analyte might be measured.

CrossValidationWorkflow Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Analytical Methods (e.g., HPLC-UV & GC-MS) define_acceptance Define Acceptance Criteria (based on ICH/FDA guidelines) define_methods->define_acceptance define_samples Select Samples (QCs and Incurred Samples) define_acceptance->define_samples analyze_hplc Analyze Samples with Method A (HPLC-UV) define_samples->analyze_hplc analyze_gcms Analyze Samples with Method B (GC-MS) define_samples->analyze_gcms compare_data Compare Datasets analyze_hplc->compare_data analyze_gcms->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria report Generate Cross-Validation Report assess_criteria->report pass Methods are Correlated assess_criteria->pass Pass fail Investigation Required assess_criteria->fail Fail

Caption: Logical workflow for the cross-validation of two analytical methods.

SignalingPathway Hypothetical Signaling Pathway Analysis cluster_cellular_process Cellular Process cluster_signaling Signaling Cascade cluster_analysis Bioanalytical Measurement cluster_outcome Pharmacodynamic Readout drug_admin Drug Administration (Containing Analyte) cellular_uptake Cellular Uptake drug_admin->cellular_uptake metabolism Metabolism cellular_uptake->metabolism receptor Receptor Binding cellular_uptake->receptor sample_collection Sample Collection (e.g., Plasma, Tissue) metabolism->sample_collection kinase_cascade Kinase Cascade receptor->kinase_cascade gene_expression Altered Gene Expression kinase_cascade->gene_expression pd_effect Pharmacodynamic Effect gene_expression->pd_effect sample_prep Sample Preparation (Extraction, Cleanup) sample_collection->sample_prep quantification Analyte Quantification (HPLC or GC-MS) sample_prep->quantification quantification->pd_effect Correlates with

Caption: Hypothetical pathway for analyzing the analyte in a biological matrix.

Conclusion

References

literature comparison of 2-Bromo-N,N-diethyl-4-nitroaniline synthesis yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reported synthesis yields for 2-Bromo-N,N-diethyl-4-nitroaniline, a key intermediate in various chemical syntheses. Due to the limited availability of direct comparative studies in published literature, this guide infers potential synthetic routes and their expected efficiencies based on established methods for analogous compounds.

Executive Summary

Data on Synthesis Yields

The following table summarizes the reported yield for the synthesis of the precursor and provides estimated yields for the bromination step based on analogous reactions.

Reaction StageStarting MaterialReagentsSolventYield (%)Reference
Precursor Synthesis Diethylamine and 1-Bromo-4-nitrobenzenePotassium CarbonateWater95%(Implied from commercial synthesis databases)
Bromination (Method A) N,N-diethyl-4-nitroanilineN-Bromosuccinimide (NBS)AcetonitrileEstimated >90%(Based on analogous reactions of activated anilines)
Bromination (Method B) N,N-diethyl-4-nitroanilineBromineAcetic AcidEstimated Variable(Based on analogous reactions of activated anilines)

Note: Yields for the bromination of N,N-diethyl-4-nitroaniline are estimations derived from literature on similar compounds and should be validated experimentally.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the proposed bromination methods are provided below.

Synthesis of N,N-diethyl-4-nitroaniline (Precursor)

This procedure is based on a reported high-yield industrial synthesis method.

Reagents:

  • Diethylamine

  • 1-Bromo-4-nitrobenzene

  • Potassium Carbonate

  • Water

Procedure:

  • In a sealed reaction vessel, combine diethylamine, 1-bromo-4-nitrobenzene, and potassium carbonate in water.

  • Heat the mixture at 100°C for 1 hour under microwave irradiation.

  • After cooling, the product, N,N-diethyl-4-nitroaniline, can be isolated and purified using standard techniques.

Method A: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is inferred from the successful and high-yielding regioselective bromination of other activated aromatic amines.

Reagents:

  • N,N-diethyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve N,N-diethyl-4-nitroaniline in acetonitrile.

  • Add N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield this compound.

Method B: Bromination using Bromine in Acetic Acid

This is a traditional method for the bromination of anilines. While potentially effective, it may lead to the formation of poly-brominated byproducts, affecting the final yield.

Reagents:

  • N,N-diethyl-4-nitroaniline

  • Bromine

  • Acetic Acid

Procedure:

  • Dissolve N,N-diethyl-4-nitroaniline in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining a controlled temperature.

  • Stir the mixture until the reaction is complete, as indicated by TLC.

  • The product is then isolated by pouring the reaction mixture into water and collecting the precipitate, which is then purified.

Reaction Pathway and Logic

The synthesis of this compound follows a logical two-step synthetic sequence. The first step involves the formation of the tertiary amine precursor, followed by an electrophilic aromatic substitution to introduce the bromine atom at the ortho position to the activating diethylamino group.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromination Bromination cluster_method_b Method B (Variable Yield) Diethylamine Diethylamine N,N-diethyl-4-nitroaniline N,N-diethyl-4-nitroaniline Diethylamine->N,N-diethyl-4-nitroaniline K2CO3, H2O, 100°C (Microwave) Yield: 95% 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene->N,N-diethyl-4-nitroaniline N,N-diethyl-4-nitroaniline_2 N,N-diethyl-4-nitroaniline This compound This compound N,N-diethyl-4-nitroaniline_2->this compound Method A (Estimated >90%) Acetonitrile 2-Bromo-N,N-diethyl-4-nitroaniline_alt This compound N,N-diethyl-4-nitroaniline_2->2-Bromo-N,N-diethyl-4-nitroaniline_alt Acetic Acid NBS N-Bromosuccinimide NBS->this compound Bromine Bromine Bromine->2-Bromo-N,N-diethyl-4-nitroaniline_alt

Safety Operating Guide

Proper Disposal of 2-Bromo-N,N-diethyl-4-nitroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-N,N-diethyl-4-nitroaniline, catering to researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and information from safety data sheets for structurally similar compounds.

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[1]. Personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

Disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is paramount.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this chemical must be managed by a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Documentation:

    • Maintain a detailed record of the waste, including the amount, date of generation, and disposal date.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains[2].

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation[3].

    • Use spark-proof tools and explosion-proof equipment if necessary[1].

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][4].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3][5].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][5].

Hazard Summary and Safety Precautions

Hazard ClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection[4].
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[4].
Disposal Dispose of contents/container to an approved waste disposal plant[3][4][5].

Disposal Workflow

cluster_0 Chemical Handling and Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal start Start: Handling this compound waste_gen Waste Generation start->waste_gen collect_waste Collect in a Labeled, Sealed Container waste_gen->collect_waste store_waste Store in a Secure, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal final_disposal Arrange for Pickup and Disposal contact_disposal->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 2-Bromo-N,N-diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-N,N-diethyl-4-nitroaniline (CAS 1150271-18-3) was not available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, such as 2-bromo-4-nitroaniline and other substituted nitroanilines. Researchers, scientists, and drug development professionals should treat this information as a baseline and conduct a thorough risk assessment before handling this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of similar nitroaniline compounds, a stringent approach to personal protection is paramount. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber) and clothing. A lab coat or apron is mandatory.EN 374
Respiratory Protection A full-face respirator is recommended if exposure limits are likely to be exceeded or if irritation is experienced.Follow appropriate government standards
Hand Protection Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.EU Directive 89/686/EEC and EN 374

Operational Plan for Handling

Safe handling of this compound requires a well-defined operational plan to minimize exposure and prevent accidents.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

General Hygiene and Handling Practices:
  • Avoid the formation of dust and aerosols during handling.[2]

  • Do not breathe mist, gas, or vapors.[2]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area.

  • Remove and wash contaminated clothing before reuse.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical advice.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spillage Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment. Collect the spillage and place it in a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned containers in accordance with local regulations.

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of a hazardous chemical substance like this compound, from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Personal Protective Equipment (PPE) b->c d Receive and Inspect Chemical Container c->d Proceed to Handling e Weighing and Transfer inside Fume Hood d->e f Perform Experimental Procedure e->f g Decontaminate Glassware and Equipment f->g Experiment Complete h Segregate and Label Hazardous Waste g->h i Dispose of Waste via Licensed Contractor h->i

Caption: Workflow for handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.